Pazopanib
説明
This compound is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. It is developed by GlaxoSmithKline and was FDA approved on October 19, 2009.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2C8 Inhibitor.
This compound is a multi-kinase inhibitor active against vascular endothelial growth factor receptors-1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma and soft tissue sarcomas. This compound therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe and even fatal cases of clinically apparent acute liver injury.
This compound is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. This compound selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 7 approved and 66 investigational indications. This drug has a black box warning from the FDA.
a protein kinase inhibitor
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHSIWYWATEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048733 | |
| Record name | Pazopanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-52-6 | |
| Record name | Pazopanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazopanib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444731526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazopanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 444731-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pazopanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAZOPANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RN5DR86CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pazopanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pazopanib's Core Mechanism of Action in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which pazopanib, a multi-targeted tyrosine kinase inhibitor, exerts its anti-angiogenic effects. The information presented herein is intended for a scientific audience and details the drug's primary targets, the signaling pathways it disrupts, and the experimental evidence that substantiates its mode of action.
Introduction: The Role of this compound in Anti-Angiogenesis Therapy
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to receive the oxygen and nutrients necessary for their expansion.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of this process.[1][2] this compound (Votrient®) is an orally bioavailable, second-generation, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt this process by targeting key receptors involved in angiogenesis.[4][5][6] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS), where aberrant angiogenesis is a known hallmark of the disease.[5][7][8]
Core Mechanism: Competitive ATP Inhibition of Receptor Tyrosine Kinases
This compound functions as an ATP-competitive inhibitor.[9][10] Its chemical structure allows it to bind to the intracellular ATP-binding pocket of specific receptor tyrosine kinases (RTKs).[11] This binding action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that would otherwise lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.[11][12]
Primary Molecular Targets of this compound
This compound's anti-angiogenic activity stems from its potent inhibition of several key RTKs. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): These are the principal targets for this compound's anti-angiogenic effects.[3][5] VEGFR-2, in particular, is considered the main mediator of the mitogenic and migratory signals of VEGF in endothelial cells.[4][11] By inhibiting all three VEGFRs, this compound effectively shuts down the primary signaling pathway promoting tumor angiogenesis and lymphangiogenesis.[5][11]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFR signaling is crucial for the recruitment and maturation of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels.[3][13] By inhibiting PDGFR, this compound disrupts this vascular stabilization, leading to more fragile and regressive tumor vasculature.[3]
-
Stem Cell Factor Receptor (c-Kit): this compound also potently inhibits c-Kit, an RTK involved in the proliferation and survival of various cell types, including some tumor cells.[5][6][14] While its role in angiogenesis is less direct than that of VEGFRs, inhibiting c-Kit contributes to this compound's overall anti-tumor activity.[3][8]
Other kinases are inhibited by this compound, though typically at higher concentrations, including Fibroblast Growth Factor Receptor 1 (FGF-R1) and the macrophage colony-stimulating factor receptor (c-fms).[1][15]
Inhibition of Key Angiogenic Signaling Pathways
The binding of this compound to its target receptors blocks the initiation of multiple downstream signaling pathways critical for angiogenesis.
The inhibition of VEGFR-2 is central to this compound's mechanism. Upon blockade by this compound, the following downstream pathways are suppressed:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation and migration. This compound's inhibition of VEGFR-2 prevents the activation of this cascade.[12]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for endothelial cell survival and permeability. By blocking its activation, this compound can promote apoptosis in the tumor vasculature.[12]
The diagram below illustrates the points of inhibition by this compound within the VEGFR-2 signaling pathway.
Caption: this compound inhibits VEGFR-2 signaling by blocking ATP binding.
Quantitative Inhibitory Activity
The potency of this compound against its various kinase targets has been quantified through enzymatic and cell-based assays, typically reported as IC50 values (the concentration of drug required to inhibit 50% of the target's activity).
| Target Kinase | Enzymatic IC50 (nM)[1] | Cellular IC50 (nM)[11] |
| VEGFR-1 | 10 | 7 |
| VEGFR-2 | 30 | 8 (in HUVECs) |
| VEGFR-3 | 47 | 2 |
| PDGFR-α | 73 | - |
| PDGFR-β | 84 | 2.6 |
| c-Kit | 74 | 3 |
| c-fms | 146 | - |
| FGF-R1 | 140 | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented are representative values from cited literature.
Experimental Evidence and Protocols
The mechanism of action of this compound has been elucidated through a series of preclinical in vitro and in vivo experiments.
-
Kinase Inhibition Assay (Cell-Free):
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.
-
Methodology: Recombinant human kinase domains (e.g., VEGFR-2, PDGFR-β) are incubated with a specific substrate peptide and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using radioisotope labeling (³³P-ATP) or fluorescence-based methods, to calculate the IC50 value.
-
-
VEGFR-2 Phosphorylation Assay (Cell-Based):
-
Objective: To confirm that this compound inhibits the activation of VEGFR-2 in a cellular context.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are pre-treated with various concentrations of this compound. The cells are then stimulated with VEGF to induce receptor phosphorylation. Cell lysates are collected, and the levels of phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 are measured using Western blot analysis with specific antibodies. A reduction in the p-VEGFR-2 signal indicates effective inhibition by this compound.[1]
-
-
Endothelial Cell Proliferation Assay:
-
Objective: To measure the functional impact of this compound on endothelial cell growth.
-
Methodology: HUVECs are seeded in multi-well plates and cultured in media containing VEGF with or without varying concentrations of this compound.[4][16] After a set incubation period (e.g., 72 hours), cell viability and proliferation are assessed using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation). A decrease in cell number or metabolic activity demonstrates the anti-proliferative effect of the drug.
-
-
Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
-
Methodology: Human tumor cells (e.g., renal cell carcinoma or colon carcinoma cell lines) are subcutaneously injected into immunocompromised mice.[1][17] Once tumors reach a palpable size, mice are randomized into treatment (oral this compound) and control (vehicle) groups.[17] Tumor volume is measured regularly throughout the study.[17] At the end of the experiment, tumors are excised, and microvessel density (a measure of angiogenesis) is quantified by immunohistochemical staining of endothelial cell markers like CD31.[11] The workflow for this model is depicted below.
-
Caption: Workflow for a typical in vivo tumor xenograft experiment.
-
Mouse Corneal Micropocket Assay:
-
Objective: To directly visualize and quantify the inhibition of new blood vessel growth.
-
Methodology: A small pellet containing a pro-angiogenic factor (like VEGF or bFGF) is surgically implanted into an avascular pocket created in the cornea of a mouse.[10] The mice are then treated systemically with this compound or a vehicle control. Over several days, new blood vessels grow from the limbus towards the pellet. The extent of this neovascularization (vessel length and area) is measured and compared between treated and control groups to assess the anti-angiogenic activity of this compound.[10]
-
Summary of this compound's Anti-Angiogenic Logic
This compound's efficacy is rooted in a clear, logical cascade of events. By targeting key RTKs, it disrupts the signaling that endothelial cells and pericytes rely on to build and maintain the tumor vasculature. This leads to a reduction in the tumor's blood supply, ultimately inhibiting its growth and potential for metastasis.
Caption: Logical relationship of this compound's action from target to outcome.
Conclusion
This compound is a potent inhibitor of angiogenesis, achieving its effect through the multi-targeted blockade of key receptor tyrosine kinases, most notably VEGFR and PDGFR. By competitively inhibiting ATP binding, it prevents receptor activation and halts the downstream signaling required for the proliferation and migration of endothelial cells and the stabilization of new blood vessels by pericytes. This well-defined mechanism, supported by extensive preclinical in vitro and in vivo data, establishes this compound as a cornerstone of anti-angiogenic therapy in approved cancer indications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. (Pre-)clinical pharmacology and activity of this compound, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | GIST Support International [gistsupport.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. adooq.com [adooq.com]
- 15. This compound and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initial Testing of the Multitargeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Pazopanib Target Kinase Profile in Cancer Cell Lines: A Technical Guide
Abstract: Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in the treatment of several cancers, including renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2] Its mechanism of action is primarily centered on the inhibition of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[2][3] this compound achieves this by targeting key receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and the stem cell factor receptor (c-Kit).[1][4] Beyond its anti-angiogenic effects on endothelial cells, this compound also exerts direct anti-tumor activity in certain cancer cell lines by inhibiting oncogenic signaling pathways.[5][6] This technical guide provides an in-depth overview of this compound's kinase target profile, summarizes its activity in various cancer cell lines, details common experimental protocols for its evaluation, and visualizes the core signaling pathways and workflows.
Mechanism of Action
This compound is a second-generation, small-molecule TKI that competitively binds to the intracellular ATP-binding pocket of multiple RTKs.[7] This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades essential for cell proliferation, survival, and angiogenesis.[7][8] The primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Central regulators of angiogenesis.[2][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Involved in cell growth, survival, and the regulation of the tumor microenvironment.[2][3]
-
Fibroblast Growth Factor Receptors (FGFR-1, -3): Play a role in cell proliferation, differentiation, and migration.[2][4]
-
Stem Cell Factor Receptor (c-Kit): A crucial kinase in the growth and survival of certain tumor types, such as gastrointestinal stromal tumors (GISTs).[2][4]
Inhibition of these receptors on endothelial cells effectively chokes off the tumor's blood supply.[2] Furthermore, in cancer cells that overexpress these targets, such as gastric cancer cells with FGFR2 amplification, this compound can directly inhibit tumor growth.[9]
Quantitative Kinase Inhibition Profile
The potency of this compound against its targets is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.
Table 1: this compound IC₅₀ in Cell-Free Kinase Assays
This table summarizes the inhibitory activity of this compound against purified human kinase enzymes.
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| VEGFR-1 | 10 - 15 | [4][10] |
| VEGFR-2 | 30 | [4][11] |
| VEGFR-3 | 47 | [4] |
| PDGFR-α | 71 | [4] |
| PDGFR-β | 81 - 84 | [1][4] |
| c-Kit | 74 | [4] |
| FGFR-1 | 140 | [4] |
| FGFR-3 | 130 | [4] |
| c-Fms (CSF1R) | 146 | [11] |
Table 2: this compound IC₅₀ in Cell-Based Receptor Phosphorylation Assays
This table shows the concentration of this compound required to inhibit 50% of ligand-induced receptor autophosphorylation in whole-cell environments.
| Target Receptor | Cell Line | IC₅₀ (nM) | Reference(s) |
| VEGFR-2 | Human Umbilical Vein Endothelial Cells (HUVEC) | 8 | [3] |
| PDGFR-β | Human Foreskin Fibroblasts (HFF) | 2.6 | [3] |
| c-Kit | NCI-H526 (Small Cell Lung Cancer) | 3 | [3] |
Activity Profile in Cancer Cell Lines
This compound has demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with sensitivity often correlating with the expression of its key kinase targets.
Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Finding / IC₅₀ | Reference(s) |
| Gastric Cancer | KATO-III, OCUM-2M, SNU-16, HSC-39 (FGFR2-amplified) | Marked decrease in cell survival; IC₅₀: 0.1 - 2.0 µM | [9] |
| Renal Cell Carcinoma (RCC) | 786-O | Dose-dependent decrease in viability (52% at 40µM, 24h) | [6] |
| Renal Cell Carcinoma (RCC) | Caki-2 | Dose-dependent decrease in viability (80% at 40µM, 24h); more resistant than 786-O | [6][10] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, YTLMC-90, L9981 | Dose-dependent inhibition of cell viability and migration | [12] |
| Anaplastic Thyroid Cancer (ATC) | Various primary cultures | Inhibition of cell growth at concentrations achievable in patients | [13] |
| Soft Tissue Sarcoma (STS) | Malignant Rhabdoid Tumor lines (A204, G402) | High sensitivity to this compound due to phosphorylated PDGFRα and FGFR1 expression | [5][14] |
Visualized Signaling Pathways and Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways inhibited by this compound. By blocking VEGFR, PDGFR, c-Kit, and FGFR at the cell membrane, this compound prevents the activation of downstream effectors like the PI3K/AKT and RAS/MEK/ERK pathways, ultimately reducing cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits RTKs, blocking PI3K/AKT and RAS/MEK/ERK pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Objective: To determine the IC₅₀ value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Specific peptide substrate for the kinase
-
This compound (serially diluted)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
96-well filter plates
-
Scintillation counter or luminescence reader
Methodology:
-
Preparation: Serially dilute this compound in DMSO to create a range of concentrations.
-
Reaction Setup: In each well of a 96-well plate, combine the kinase buffer, the specific kinase enzyme, its peptide substrate, and a specific concentration of this compound (or vehicle control).
-
Initiation: Start the phosphorylation reaction by adding a solution of MgCl₂ and ATP to each well.[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.[15]
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess ATP, the amount of incorporated phosphate is quantified. For radiolabeled ATP, this is done using a scintillation counter. For non-radioactive methods, detection may involve phosphospecific antibodies and a luminescent or fluorescent signal.
-
Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability / Proliferation Assay (General Protocol)
This assay measures the effect of a compound on the number of viable cells in a culture.
Objective: To determine the IC₅₀ of this compound for growth inhibition in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., 786-O renal cancer cells)
-
Complete cell culture medium
-
This compound (serially diluted)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing serially diluted concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[6][16]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
For MTS/MTT assays , this involves adding a tetrazolium salt that is converted by metabolically active cells into a colored formazan product.
-
For CellTiter-Glo® assays , this involves adding a reagent that lyses the cells and measures the amount of ATP present, which correlates with cell viability.
-
-
Final Incubation: Incubate for a short period (e.g., 1-4 hours for MTS/MTT; 10 minutes for CellTiter-Glo®) to allow for signal development.
-
Measurement: Measure the signal using a microplate reader. For MTS/MTT, measure absorbance at the appropriate wavelength. For CellTiter-Glo®, measure luminescence.
-
Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for a typical cell viability assay.
Conclusion
This compound exhibits a potent inhibitory profile against key kinases driving tumor angiogenesis, most notably VEGFR, PDGFR, and c-Kit. Its efficacy is well-documented in both cell-free enzymatic assays and cell-based models. While its primary mechanism is anti-angiogenic, this compound also demonstrates direct anti-proliferative effects in cancer cell lines whose growth is dependent on its target kinases, such as those with FGFR2 amplification. The data compiled in this guide underscore the multi-targeted nature of this compound and provide a quantitative basis for understanding its clinical activity and for guiding further research into its application across different cancer types.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in advanced soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of this compound and its potential in the treatment of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical appraisal of this compound as treatment for patients with advanced metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
- 15. In vitro kinase assay [protocols.io]
- 16. aacrjournals.org [aacrjournals.org]
Pazopanib Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An in-depth analysis of the core molecular interactions and structural modifications influencing the inhibitory activity of Pazopanib, a multi-targeted tyrosine kinase inhibitor.
This compound is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2] Its therapeutic efficacy stems from its ability to inhibit several key receptor tyrosine kinases involved in tumor growth and angiogenesis, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem-cell factor receptor (c-Kit).[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers and scientists in the field of drug discovery and development.
Core Structure of this compound
This compound's chemical structure, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide, is comprised of three key moieties: a central pyrimidine scaffold, a substituted indazole ring, and a benzenesulfonamide group.[4] The intricate interplay of these components dictates the compound's binding affinity and inhibitory activity against its target kinases.
Structure-Activity Relationship Studies
Extensive research has been conducted to understand how modifications to the this compound scaffold affect its biological activity. These studies have revealed critical insights into the pharmacophore and have guided the development of more potent and selective analogs.
Modifications of the Indazole Ring
The 2,3-dimethyl-2H-indazole moiety plays a crucial role in the activity of this compound. SAR studies have shown that substitutions on this ring can significantly impact kinase inhibition.
Modifications of the Benzenesulfonamide Moiety
The benzenesulfonamide group is another critical component for the inhibitory activity of this compound. Modifications in this region have been explored to enhance potency and selectivity.
Modifications of the Pyrimidine Linker
The central pyrimidine ring acts as a linker, and its substitution pattern is vital for maintaining the correct orientation of the indazole and benzenesulfonamide moieties within the ATP-binding pocket of the target kinases.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies on this compound and its derivatives, highlighting the impact of structural modifications on their inhibitory activity against key kinases.
| Compound | R1 | R2 | VEGFR-2 IC50 (nM) | PDGFR-α IC50 (nM) | c-Kit IC50 (nM) | Reference |
| This compound | H | H | 10 | 84 | 74 | [5] |
| 7c | 4-F | H | 15 | 92 | 81 | [5] |
| 7d | 4-Cl | H | 18 | 105 | 95 | [5] |
| 7f | 4-CH3 | H | 8 | 65 | 58 | [5] |
| 7l | H | 4-F | 12 | - | - | [5] |
| 7m | H | 4-Cl | 11 | 88 | 79 | [5] |
Table 1: SAR of this compound Derivatives with Modifications on the Terminal Benzene and Indazole Rings. [5]
| Compound | Modification | VEGFR-2 IC50 (nM) | ABL1 IC50 (nM) | Reference |
| This compound | - | 30 | >10000 | [6][7] |
| P2d | Replacement of sulfonamide with N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 10 | 20 | [6][7] |
| P2e | Replacement of sulfonamide with N-(4-methylpyrimidin-2-yl)benzenesulfonamide | 12 | 25 | [6][7] |
Table 2: SAR of this compound Derivatives with Modifications on the Sulfonamide Moiety. [6][7]
Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[8] this compound inhibits VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[9][10][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Drug review: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel this compound derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of this compound derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical pharmacology of Pazopanib as a multikinase inhibitor
Preclinical Pharmacology of Pazopanib: A Multikinase Inhibitor
Introduction
This compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activity in a range of preclinical models.[1][2] Approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS), its mechanism of action centers on the inhibition of several key receptor tyrosine kinases involved in tumor growth and angiogenesis.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent and selective inhibitor of multiple tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[3][5][6] By competing with ATP for binding to the intracellular domain of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways.[7][8] This inhibition disrupts critical processes for tumor progression, most notably angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][9] The primary anti-angiogenic effect is thought to be mediated through the potent inhibition of VEGFR-2.[1][9] Additionally, this compound has shown inhibitory activity against fibroblast growth factor receptors (FGFR-1 and -3) and other kinases, contributing to its broad anti-tumor profile.[4][10]
Signaling Pathways Targeted by this compound
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple RTKs, blocking key downstream pathways like RAS/MEK/ERK and PI3K/AKT/mTOR.
Quantitative In Vitro Activity
This compound's inhibitory activity has been quantified against a panel of kinases using cell-free enzymatic assays and cell-based autophosphorylation assays. The data consistently demonstrates potent inhibition of VEGFR, PDGFR, and c-Kit.
Table 1: this compound Kinase Inhibition (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Source(s) |
| VEGFR-1 | 10 | [10][11] |
| VEGFR-2 | 30 | [1][10][11] |
| VEGFR-3 | 47 | [10][11] |
| PDGFR-α | 71 | [10] |
| PDGFR-β | 84 | [10][11] |
| c-Kit | 74 | [10] |
| FGFR-1 | 140 | [10] |
| FGFR-3 | 130 | [10] |
| c-Fms | 146 | [1] |
Table 2: this compound Cellular Autophosphorylation Inhibition
| Target Receptor | Cell Line | IC50 (nM) | Source(s) |
| VEGFR-2 | HUVEC | 8 | [7] |
| PDGFR-β | HFF | 2.6 | [7] |
| c-Kit | NCI-H526 | 3 | [7] |
(HUVEC: Human Umbilical Vein Endothelial Cells; HFF: Human Foreskin Fibroblasts)
Preclinical Efficacy
In Vitro Anti-Proliferative and Anti-Migratory Effects
While this compound's primary mechanism is anti-angiogenic, it also exhibits direct anti-tumor effects in certain contexts. It has been shown to inhibit the proliferation of endothelial cells, such as HUVECs, with an IC50 of 0.02 µM in response to VEGF stimulation.[1] In tumor cell lines, its direct anti-proliferative effect is less pronounced, suggesting that the in vivo anti-tumor activity is largely driven by the inhibition of angiogenesis.[1] However, in non-small cell lung cancer (NSCLC) cell lines (A549, YTLMC-90, and L9981), this compound demonstrated anti-proliferative effects with an IC50 ranging from 4-6 µmol/L and induced G0/G1 cell cycle arrest.[12] Furthermore, it has been shown to inhibit cancer cell migration and invasion.[12]
In Vivo Tumor Xenograft Models
This compound has demonstrated significant, dose-dependent anti-tumor activity in a wide variety of human tumor xenograft models in mice.[2][10] Its efficacy is particularly prominent in models of renal cell carcinoma, but has also been observed in colon, lung, breast, melanoma, prostate, and sarcoma models.[1][2] The primary mechanism underlying this in vivo efficacy is attributed to the inhibition of tumor angiogenesis.[1][13]
Table 3: Summary of this compound Efficacy in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Source(s) |
| Dedifferentiated Liposarcoma | Patient-Derived (UZLX-STS3, UZLX-STS5), SW872 cell line | 40 mg/kg, p.o., twice daily | Significant delay in tumor growth, decreased proliferation, and inhibition of angiogenesis. | [13][14] |
| Non-Small Cell Lung Cancer | A549, L9981 | Not specified | Inhibition of primary tumor growth and prolonged survival. | [15] |
| Pediatric Sarcomas | Rhabdomyosarcoma, Ewing sarcoma | 108 mg/kg/day or 100 mg/kg twice daily, p.o. | Significant differences in event-free survival compared to controls; best responses were growth delay. | [2][16] |
| Lung & Head and Neck Cancer | A549, UM-SCC-6 | 100 mg/kg, p.o., daily (with radiation) | Superior tumor growth inhibition when combined with radiation compared to either agent alone. | [17] |
| Solitary Fibrous Tumour | Dedifferentiated-SFT | Not specified | Marginal antitumor activity (21% tumor volume inhibition). | [18] |
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for preclinical evaluation of a multikinase inhibitor like this compound.
Preclinical Pharmacokinetics
This compound is an orally available compound.[1] Preclinical pharmacokinetic (PK) studies have been conducted in various animal models to establish its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Absorption and Bioavailability : this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[19][20] Its solubility is pH-dependent, being higher at a low pH.[8][10] In dogs, oral bioavailability was reported to be 49%.[1]
-
Distribution : this compound is highly protein-bound (>99.9%), which is a critical factor when correlating in vitro IC50 values with in vivo effective concentrations.[1][21]
-
Metabolism : this compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[19][21][22]
-
Elimination : Elimination is primarily through feces, with renal elimination accounting for less than 4% of the administered dose.[5][23] The elimination half-life in mice is approximately 31 hours.[5]
Table 4: Key Preclinical Pharmacokinetic Parameters
| Species | Parameter | Value | Source(s) |
| Mouse | Effective Concentration (in vivo VEGFR-2 inhibition) | ~40 µM | [1] |
| Mouse | Half-life (t1/2) | ~31 hours | [5] |
| Dog | Oral Bioavailability | 49% | [1] |
A key finding from preclinical studies is that the steady-state trough concentration (Ctrough), rather than the peak plasma concentration (Cmax), correlates with tumor growth inhibition in xenograft models.[1] The Ctrough required for in vivo tumor growth inhibition was found to be nearly equivalent to the concentration needed for in vivo inhibition of VEGFR-2 phosphorylation (~40 µM), strongly suggesting that this is the primary mechanism of action.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.
Kinase Inhibition Assay (Cell-Free)
-
Objective : To determine the 50% inhibitory concentration (IC50) of this compound against purified kinase enzymes.
-
Methodology :
-
Recombinant kinase enzymes (e.g., VEGFR-2, PDGFR-β) are incubated in a reaction buffer.
-
A specific peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP) are added.
-
The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity using a filter-binding assay or through non-radioactive methods like fluorescence resonance energy transfer (FRET).
-
IC50 values are calculated by plotting the percentage of kinase activity inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Receptor Autophosphorylation Assay
-
Objective : To measure the inhibition of ligand-induced receptor phosphorylation in a cellular context.
-
Methodology :
-
Cells expressing the target receptor (e.g., HUVECs for VEGFR-2) are cultured to sub-confluency and then serum-starved for several hours to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
The specific ligand (e.g., VEGF for VEGFR-2) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).
-
Cells are immediately lysed in a buffer containing phosphatase and protease inhibitors.
-
Total protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2). A second antibody against the total receptor protein is used for normalization.
-
Bands are visualized using chemiluminescence, and densitometry is used to quantify the level of phosphorylation relative to the total receptor. IC50 values are then calculated.
-
Cell Proliferation Assay (MTT Assay)
-
Objective : To assess the effect of this compound on the viability and proliferation of tumor or endothelial cells.
-
Methodology :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Plates are incubated for a specified period (e.g., 48-96 hours).[12]
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
-
Human Tumor Xenograft Study
-
Objective : To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology :
-
Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[13][17]
-
Tumor Implantation : A suspension of human tumor cells (e.g., A549, SW872) or fragments from a patient-derived tumor are implanted subcutaneously into the flank of the mice.[13][14][17]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable, measurable size (e.g., 80-150 mm³).[18] Mice are then randomized into treatment and control groups.
-
Treatment Administration : this compound is administered orally (p.o.) via gavage, typically on a daily or twice-daily schedule.[13][14] The control group receives the vehicle solution.
-
Monitoring : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups to the control group. In some studies, survival is the primary endpoint.[15]
-
The preclinical data for this compound provides a robust characterization of its activity as a potent, orally available, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action, the inhibition of VEGFR-2-mediated angiogenesis, is well-supported by both in vitro and in vivo studies. The strong correlation between the pharmacokinetic profile and pharmacodynamic response in animal models has successfully translated to the clinical setting, establishing this compound as a valuable therapeutic agent in oncology. The detailed methodologies and quantitative data presented herein offer a comprehensive resource for researchers in the field of cancer drug development.
References
- 1. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of the Multitargeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. This compound: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. (Pre-)clinical pharmacology and activity of this compound, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. This compound combined with radiation: in vivo model of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical and clinical evidence of activity of this compound in solitary fibrous tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Pazopanib's Impact on Tumor Cell Signaling Pathways: A Technical Guide
Introduction
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in oncology, primarily for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma.[1][2] Its mechanism of action is centered on the inhibition of several receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[1] This technical guide provides an in-depth overview of this compound's effects on key tumor cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex biological interactions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the intracellular tyrosine kinase domains of multiple receptors.[3] By binding to the ATP-binding pocket, it prevents autophosphorylation and activation of these receptors, thereby blocking downstream signaling cascades essential for cell proliferation and angiogenesis.[3][4] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][5] This multi-targeted approach allows this compound to disrupt several overlapping pathways that contribute to tumor progression.[1]
Core Signaling Pathways Impacted
This compound's therapeutic effects are a direct result of its ability to modulate critical signaling pathways.
VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily driven by the VEGF/VEGFR signaling axis.[6] this compound potently inhibits VEGFR-1, -2, and -3.[7] Inhibition of VEGFR-2, the major mediator of angiogenic signaling in endothelial cells, blocks downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR cascades.[4][5] This leads to reduced endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor neovascularization.[4][6]
Caption: this compound blocks VEGF from activating the VEGFR signaling cascade.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) and its receptors, PDGFR-α and PDGFR-β, are involved in cell growth, proliferation, and migration.[8] Aberrant PDGFR signaling is implicated in the pathogenesis of various malignancies, including sarcomas.[8] this compound's inhibition of PDGFR disrupts the supportive tumor microenvironment and can directly impact tumor cells that overexpress these receptors.[1][9] In some cancers, the level of PDGFR expression may be a potential predictor of this compound efficacy.[8]
Caption: this compound inhibits the PDGFR pathway, affecting cell proliferation.
c-Kit Signaling Pathway
The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), activates downstream signaling, including the PI3K/Akt and MAPK pathways.[1] This pathway is critical for the growth and survival of certain cancer cells, particularly in gastrointestinal stromal tumors (GISTs).[1] this compound's inhibitory action on c-Kit contributes to its broad anti-tumor activity.[1][2]
Caption: this compound disrupts the c-Kit signaling pathway to reduce cell survival.
Raf-MEK-ERK Signaling Pathway
Interestingly, this compound also exerts effects downstream of receptor tyrosine kinases. Studies have shown it can directly inhibit B-Raf, a key component of the MAPK/ERK pathway.[3][10] This is significant because it suggests this compound can inhibit this proliferation pathway even in tumor cells with mutations in upstream proteins like Ras.[11] This direct inhibition of B-Raf, independent of its anti-angiogenic effects, reveals a novel aspect of its anti-tumor mechanism.[3][10]
Cellular Effects
The inhibition of these signaling pathways culminates in several observable cellular outcomes:
-
Anti-Proliferative Effects: this compound inhibits the proliferation of various cancer cell lines.[3] In some renal cell carcinoma (RCC) cell lines, this compound treatment leads to a dose-dependent decrease in viability.[12]
-
Cell Cycle Arrest: Rather than inducing widespread apoptosis in some cancer types, this compound has been shown to cause cell cycle arrest, particularly at the G0/G1 phase.[3][13]
-
Induction of Apoptosis: In other contexts, such as in chronic lymphocytic leukemia cells, this compound can induce dose-dependent and selective apoptosis.[3] It has also been shown to activate the ER-stress pathway, leading to increased cleaved-caspase3 and apoptosis in small cell lung cancer cells.[14]
Quantitative Data Summary
The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize its inhibitory activity against key kinases and its effect on various cancer cell lines.
Table 1: this compound Kinase Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| VEGFR-1 | 10 | [6][7] |
| VEGFR-2 | 30 | [4][6] |
| VEGFR-3 | 47 | [6][7] |
| PDGFR-α | 73 | [3] |
| PDGFR-β | 84 | [6] |
| c-Kit | 74 | [6] |
| c-Fms (CSF-1R) | 146 | [6] |
| FGFR-1 | 140 |[6] |
Table 2: this compound Anti-Proliferative Activity in Human Cancer Cell Lines (IC₅₀) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) | | :--- | :--- | :--- | | 231-BR-HER2 | Breast Cancer | 5 |[11] | | MCF7-HER2-BR3 | Breast Cancer | ~7 |[11] | | RT4 | Bladder Cancer | 5.14 |[15] | | HTB9 | Bladder Cancer | 11.84 |[15] | | A549 | Non-Small Cell Lung | 4-6 |[13] | | YTLMC-90 | Non-Small Cell Lung | 4-6 |[13] | | L9981 | Non-Small Cell Lung | 4-6 |[13] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the impact of this compound on tumor cells.
Western Blotting for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., VEGFR-2, c-Kit, ERK) following this compound treatment.
Methodology
-
Cell Culture and Treatment: Plate tumor cells (e.g., NCI-H526, HUVEC) and grow to 70-80% confluency. Serum-starve cells overnight to reduce basal signaling.[3][16]
-
This compound Pre-treatment: Treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).[16]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL SCF for c-Kit, or 10 ng/mL VEGF for VEGFR) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[11][16]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-c-Kit Tyr703) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Signal Development: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
-
Stripping and Re-probing: To normalize data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total c-Kit).[16]
Caption: Standard workflow for a Western Blotting experiment.
Cell Viability (MTT/WST-1) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.
Methodology
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.3 µM to 50 µM) and a vehicle control.[15]
-
Incubation: Incubate the cells for a specified duration (e.g., 48, 72, or 96 hours).[11][18]
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.[18] During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[18]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
Caption: Workflow for assessing cell viability with an MTT or WST-1 assay.
Conclusion
This compound exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple receptor tyrosine kinases, primarily VEGFR, PDGFR, and c-Kit. This action effectively disrupts key signaling pathways responsible for angiogenesis and tumor cell proliferation, such as the PI3K/Akt and MAPK/ERK cascades. Furthermore, evidence of direct B-Raf inhibition highlights a mechanism that extends beyond its anti-angiogenic properties. The cumulative result is a reduction in tumor growth, mediated by a combination of anti-proliferative effects, cell cycle arrest, and, in some cellular contexts, the induction of apoptosis. Understanding these intricate molecular interactions is paramount for optimizing its clinical use and developing novel therapeutic strategies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between PDGFR expression and the response to this compound in intimal sarcoma of the pulmonary artery: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Activation of PDGFRβ-Expressing Astrocytes in the Brain Metastatic Microenvironment of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound reveals a role for tumor cell B-Raf in the prevention of HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Cell Signaling Technology [cellsignal.com]
- 17. peakproteins.com [peakproteins.com]
- 18. This compound Selectively Inhibits Choroidal Vascular Endothelial Cell Proliferation and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pazopanib: A Technical Guide to its Discovery and Development in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the discovery and development history of Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor. It covers the journey from initial screening to its approval and use in cancer therapy, with a focus on its mechanism of action, preclinical validation, and pivotal clinical trials.
Executive Summary
This compound is an oral angiogenesis inhibitor developed by GlaxoSmithKline, first approved by the US Food and Drug Administration (FDA) in 2009.[1][2] It was identified through a screening process for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3] Its mechanism of action involves the potent and selective inhibition of multiple receptor tyrosine kinases, primarily VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[1][4][5] This multi-targeted approach disrupts tumor growth, metastasis, and angiogenesis—the formation of new blood vessels essential for tumor survival.[4] this compound is approved for the treatment of advanced renal cell carcinoma (RCC) and advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy.[6][7]
Discovery and Rationale
The development of this compound was rooted in the understanding that angiogenesis is a critical process for tumor growth and metastasis.[3] The VEGF signaling pathway, particularly through VEGFR-2, was identified as a primary driver of this process in many cancers.[3] GlaxoSmithKline initiated a search for small molecule inhibitors of VEGFR-2 kinase activity.[8] This effort led to the identification of this compound, a synthetic indazolylpyrimidine, as a potent pan-VEGFR inhibitor with suitable pharmacokinetic properties for oral administration.[3][9] Preclinical studies confirmed its ability to block VEGF-induced angiogenesis and demonstrated significant antitumor activity in various tumor models, providing a strong rationale for clinical development.[10]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of several receptors. This action blocks the phosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation and angiogenesis.[11]
The primary targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs blocks the pro-angiogenic signal mediated by VEGF, leading to a reduction in tumor blood supply, which limits the delivery of oxygen and nutrients.[4][9]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Blocking PDGFR signaling disrupts the function of pericytes and stromal cells that support the tumor microenvironment.[4][9]
-
Stem Cell Factor Receptor (c-Kit): Inhibition of c-Kit is particularly relevant for tumors driven by mutations in this receptor, such as gastrointestinal stromal tumors (GIST).[4][9]
The inhibition of these receptors disrupts multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to decreased cell proliferation and survival.[3]
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalStudyDataRequest.com [clinicalstudydatarequest.com]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. Health-related quality-of-life results from PALETTE: A randomized, double-blind, phase 3 trial of this compound versus placebo in patients with soft tissue sarcoma whose disease has progressed during or after prior chemotherapy-a European Organization for research and treatment of cancer soft tissue and bone sarcoma group global network study (EORTC 62072) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Molecular Targets of Pazopanib in Renal Cell Carcinoma: A Technical Guide
Executive Summary: Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC).[1] Its therapeutic efficacy is rooted in its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. This document provides a detailed overview of the molecular targets of this compound, its mechanism of action in the context of RCC biology, quantitative data on its inhibitory activity, and the experimental protocols used to characterize its function.
The Molecular Pathogenesis of Clear Cell Renal Cell Carcinoma
Renal cell carcinoma accounts for approximately 3% of all adult malignancies, with the clear cell subtype (ccRCC) being the most common, representing 70-80% of tumors.[1] The development of sporadic ccRCC is strongly associated with the silencing or mutation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1] The VHL protein is a critical component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factors (HIF-α) for proteasomal degradation in the presence of oxygen.
Loss of a functional VHL protein leads to the stabilization and accumulation of HIF-α, even under normal oxygen conditions.[1] This accumulation drives the transcription of a suite of downstream genes that promote tumorigenesis, most notably vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1][2] These growth factors are secreted by the tumor and act on their corresponding receptors on endothelial cells, pericytes, and tumor cells to promote angiogenesis—the formation of new blood vessels—which is essential for tumor growth, survival, and metastasis.[2][3]
This compound: Mechanism of Action
This compound exerts its anti-tumor effect by targeting the signaling pathways driven by the aberrant production of VEGF and PDGF. It is a potent, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of multiple receptors.[3][4] By binding to these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K-Akt and RAS-MAPK pathways. The primary consequence of this inhibition in RCC is a profound anti-angiogenic effect, which limits the tumor's blood supply, thereby inhibiting its growth and proliferation.[3][5]
Primary Molecular Targets and Inhibitory Activity
This compound is a multi-targeted TKI with potent activity against a specific set of receptor tyrosine kinases.[1] Preclinical in vitro kinase assays have precisely quantified its inhibitory potency against its primary targets.[1] The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for VEGFRs, PDGFRs, and the stem cell factor receptor, c-Kit.[1][4]
| Target Kinase | IC₅₀ (nmol/L) |
| VEGFR-1 | 10[1] |
| VEGFR-2 | 30[1] |
| VEGFR-3 | 47[1] |
| PDGFR-α | 71[1] |
| PDGFR-β | 84[1] |
| c-Kit | 74[1] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. Data summarized from preclinical cell-free kinase assays. |
In addition to these primary targets, this compound has shown modest activity against Fibroblast Growth Factor Receptors (FGFR-1, FGFR-3) and the colony-stimulating factor 1 receptor (c-Fms).[6][7]
Experimental Characterization of this compound's Activity
The anti-tumor effects of this compound have been validated through a series of preclinical experiments, from cell-free assays to in vivo animal models.
These assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Representative Protocol: Cell-Free Kinase Assay
-
Preparation: Recombinant human kinase (e.g., VEGFR-2) is purified. A specific peptide substrate for the kinase is synthesized.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are combined in a reaction buffer in a 96-well plate.
-
Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with ³²P or ³³P, to the mixture.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by adding a solution like phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the residual radiolabeled ATP, typically by capturing it on a phosphocellulose filter paper.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-drug control. The IC₅₀ value is determined by plotting inhibition versus log concentration.
Cell-based assays confirm that the drug can penetrate the cell membrane and inhibit its target in a more biologically relevant context.
Representative Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Human RCC cells (e.g., 786-O, CAKI-2) are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.[8]
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[8]
-
Reagent Addition: The plates are equilibrated to room temperature. CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate, is added to each well.
-
Signal Development: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Analysis: Data is normalized to the vehicle control to determine the percentage of cell viability at each drug concentration.
Animal models are crucial for evaluating a drug's efficacy on tumor growth in a living system, taking into account factors like pharmacokinetics and drug delivery.
Representative Protocol: RCC Xenograft Study
-
Cell Implantation: Human RCC cells (e.g., Caki-2) are injected subcutaneously into the flank of immunocompromised mice (e.g., Swiss nude mice).[1][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups with comparable mean tumor volumes.
-
Treatment Administration: The treatment group receives this compound, typically administered once or twice daily by oral gavage at specified doses (e.g., 10, 30, or 100 mg/kg).[1] The control group receives the vehicle solution.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., 2-3 times per week) for a set period (e.g., 21 days).[1] Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.
-
Analysis: The mean tumor growth in the this compound-treated groups is compared to the control group to determine the percentage of tumor growth inhibition.
Clinical Efficacy in Renal Cell Carcinoma
The preclinical characterization of this compound's molecular targets and mechanism of action translated directly into significant clinical benefit in patients with advanced RCC. Pivotal Phase III trials have established its efficacy.
| Trial (Name) | Comparison | Patient Population | Primary Endpoint | This compound Result | Comparator Result | Hazard Ratio (95% CI) |
| VEG105192 | This compound vs. Placebo | Treatment-Naïve & Cytokine-Pretreated | PFS | 9.2 months | 4.2 months | 0.46 (0.34–0.62)[10][11] |
| VEG105192 | This compound vs. Placebo | Treatment-Naïve Only | PFS | 11.1 months | 2.8 months | 0.40 (0.27–0.60)[11] |
| COMPARZ | This compound vs. Sunitinib | Treatment-Naïve | PFS | 8.4 months | 9.5 months | 1.05 (0.90–1.22) |
| Table 2: Summary of Efficacy Data from Pivotal Phase III Clinical Trials of this compound in Advanced RCC. PFS = Progression-Free Survival. The COMPARZ trial was a non-inferiority study, and this compound met the primary endpoint of being non-inferior to Sunitinib.[11] |
In the VEG105192 trial, the objective response rate (ORR) was 30% for this compound compared to 3% for placebo.[10] The COMPARZ trial showed a statistically significant higher ORR for this compound compared to Sunitinib (31% vs. 25%).[11]
Conclusion
This compound is a cornerstone therapy for advanced renal cell carcinoma, with a well-defined molecular mechanism of action. Its efficacy is a direct result of its potent, multi-targeted inhibition of key receptor tyrosine kinases—primarily VEGFR and PDGFR—that are central to the VHL-HIF-driven angiogenic phenotype of clear cell RCC. The quantitative data from preclinical assays and the robust clinical outcomes from pivotal trials provide a clear and compelling picture of how targeting these specific molecular drivers can lead to significant patient benefit. This comprehensive understanding of this compound's molecular targets continues to inform its clinical use and guide future research in the management of RCC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New advancements and developments in treatment of renal cell carcinoma: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound for the Treatment of Patients with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prospects of this compound in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as salvage therapy in metastatic renal cell carcinoma with hypercalcemic crisis and renal insufficiency: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical appraisal of this compound as treatment for patients with advanced metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in Patients with Clear-Cell Renal Cell Carcinoma: Seeking the Right Patient - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pazopanib In Vitro Assay Protocol for Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the in vitro efficacy of Pazopanib, a multi-targeted tyrosine kinase inhibitor, by evaluating its impact on cancer cell viability. This compound is known to inhibit key signaling pathways involved in tumor angiogenesis and proliferation, primarily by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3] This application note includes detailed protocols for two standard colorimetric cell viability assays, the MTT and Sulforhodamine B (SRB) assays, along with a summary of reported IC50 values across various cancer cell lines and a diagram of the targeted signaling pathway.
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-neoplastic effects by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[2][3] Its primary targets include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1][4] By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[5] Key pathways that are consequently inhibited include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are pivotal for endothelial and tumor cell proliferation, survival, and migration.[6][7]
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, blocking downstream signaling.
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound across a variety of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| RT4 | Bladder Cancer | 5.14 | Tetrazolium | [8] |
| HTB9 | Bladder Cancer | 11.84 | Tetrazolium | [8] |
| J82 | Bladder Cancer | 24.57 | Tetrazolium | [8] |
| HT1376 | Bladder Cancer | 28.21 | Tetrazolium | [8] |
| T24 | Bladder Cancer | 52.45 | Tetrazolium | [8] |
| A549 | Non-Small Cell Lung Cancer | ~4-6 | MTT | [9] |
| YTLMC-90 | Non-Small Cell Lung Cancer | ~4-6 | MTT | [9] |
| L9981 | Non-Small Cell Lung Cancer | ~4-6 | MTT | [9] |
| 786-O | Renal Cell Carcinoma | ~20 (at 48h) | CellTiter-Glo | [10] |
| CAKI-2 | Renal Cell Carcinoma | >40 (at 48h) | CellTiter-Glo | [10] |
| CVECs | Choroidal Endothelial | >10 (significant effect) | WST-1 | [11][12] |
| HUVEC | Endothelial | 0.02 (VEGF-induced) | Proliferation | [5] |
Note: IC50 values can vary based on the specific assay conditions, cell density, and incubation time.
Experimental Workflow for Cell Viability Assays
The general workflow for determining cell viability after treatment with this compound involves cell seeding, drug administration, incubation, and quantification using a specific colorimetric or fluorometric assay.
Caption: General experimental workflow for in vitro cell viability assays.
Experimental Protocols
Two common and robust methods for assessing cell viability are the MTT and SRB assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.
A. Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (soluble in DMSO)[4]
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[14][15]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate spectrophotometer (absorbance at 570-590 nm)
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[14][16]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO).[4][16] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (typically 72 to 96 hours) at 37°C, 5% CO2.[9][16]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15] Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT.[15] Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm or 590 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.[17] It is a reliable method for measuring drug-induced cytotoxicity.[18]
A. Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (soluble in DMSO)
-
96-well flat-bottom sterile plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Multichannel pipette
-
Microplate spectrophotometer (absorbance at ~540 nm)
B. Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above.
-
Cell Fixation: After the 72-96 hour incubation, gently add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[18][19]
-
Washing: Discard the supernatant and wash the plates five times with 1% acetic acid or slow-running tap water to remove the TCA and unbound components.[18][20] Allow the plates to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17][18]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[20]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes. Measure the absorbance at approximately 540 nm on a microplate reader.[18]
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Selectively Inhibits Choroidal Vascular Endothelial Cell Proliferation and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay [bio-protocol.org]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pazopanib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma and soft tissue sarcoma.[1][2][3] Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[4][5] This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.
Principle
The described method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimal chromatographic conditions is presented in the table below. These conditions have been compiled and harmonized from several validated methods.[1][6][7]
| Parameter | Value |
| HPLC System | Shimadzu HPLC system with LC-20AD pumps, SPD-m20A PDA detector[1] |
| Column | Phenomenex C18 (150 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 5) in a 60:40 v/v ratio[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (25°C)[5][6] |
| Detection Wavelength | 290 nm[1] |
| Internal Standard (for plasma) | Gefitinib[4] |
| Run Time | < 10 minutes[7] |
Reagents and Standards
-
This compound reference standard
-
HPLC grade Acetonitrile[1]
-
Milli-Q water[1]
-
Methanol (HPLC Grade)[2]
-
Diethyl ether (for plasma extraction)[4]
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 2 to 10 µg/mL for bulk analysis or 0.5 to 100 µg/mL for plasma analysis).[1][4]
Sample Preparation
For Bulk Pharmaceutical Dosage Forms (Tablets):
-
Weigh and finely powder 20 tablets to get an average weight.[3]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.[6]
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.[1]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
For Human Plasma Samples (Therapeutic Drug Monitoring):
-
Protein Precipitation: To 0.5 mL of plasma, add 1.5 mL of acetonitrile. Vortex the mixture for 2 minutes and then centrifuge at 5000 rpm for 15 minutes.[2] The supernatant can then be injected into the HPLC system.
-
Liquid-Liquid Extraction: To a plasma sample, add an internal standard (e.g., Gefitinib) and diethyl ether. Vortex to mix and then centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[4]
Method Validation Summary
The presented HPLC method has been validated according to ICH guidelines.[1][6] A summary of the validation parameters from various studies is presented below for comparison.
| Parameter | Method 1 (Bulk)[1] | Method 2 (Plasma)[4] | Method 3 (Bulk)[8] |
| Linearity Range | 2 - 10 µg/mL | 0.5 - 100 µg/mL | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.998 | > 0.99 | 0.999 |
| Precision (%RSD) | < 2% | < 4.5% | < 2% |
| Accuracy (% Recovery) | Not Specified | > 80% | 98 - 102% |
| Limit of Detection (LOD) | Not Specified | 0.2 µg/mL | 0.055 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.5 µg/mL | 0.167 µg/mL |
| Retention Time (min) | 2.190 | Not Specified | 1.430 |
Visualizations
Experimental Workflow for this compound Quantification in Tablets
Caption: Workflow for this compound analysis in pharmaceutical tablets.
Sample Preparation Workflow for this compound in Human Plasma
Caption: Alternative sample preparation workflows for this compound in plasma.
References
- 1. phmethods.net [phmethods.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of an HPLC-UV method for this compound quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor this compound [scielo.org.za]
- 6. qtanalytics.in [qtanalytics.in]
- 7. researchtrend.net [researchtrend.net]
- 8. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Pazopanib Preparation for Cell Culture Experiments
Introduction
Pazopanib is a potent, orally available, multi-target tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[1][2] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[3][4] By blocking these signaling pathways, this compound effectively inhibits tumor growth and angiogenesis, the process of forming new blood vessels that tumors need to survive.[1][5] In a research setting, accurate and consistent preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of this compound for in vitro studies.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in experimental settings.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
|---|---|---|
| DMSO | ~8.3-17 mg/mL | [4][6][7] |
| 35.86 mM | [8] | |
| 2 mg/mL (clear solution) | [9] | |
| Dimethylformamide (DMF) | ~16.6 mg/mL | [7] |
| Water | Very poorly soluble (~10-20 µM max) | [4] |
| pH-dependent: 682 µg/mL at pH 1.2; 2.64 µg/mL at pH 6.8 | [10][11] |
| Ethanol | Very poorly soluble/Insoluble |[4][6] |
Table 2: Inhibitory Activity (IC₅₀) of this compound Against Target Kinases (Cell-Free Assays)
| Kinase Target | IC₅₀ (nM) | Source |
|---|---|---|
| VEGFR-1 | 10 | [4][7] |
| VEGFR-2 | 30 | [4][7] |
| VEGFR-3 | 47 | [4][7] |
| PDGFR-α | 71 | [4][7] |
| PDGFR-β | 84 | [4][7] |
| c-Kit | 74 | [4][7] |
| FGFR-1 | 140 | [6] |
| c-Fms | 146 |[6] |
Table 3: Examples of Working Concentrations in Cell Culture
| Cell Line | Treatment Concentration | Treatment Duration | Effect Observed | Source |
|---|---|---|---|---|
| HUVEC | 8 nM (IC₅₀) | Not specified | Inhibition of VEGF-induced VEGFR2 phosphorylation | [6] |
| NCI-H526 | 1 µM | 2 hours (pretreatment) | Inhibition of SCF-induced c-Kit phosphorylation | [4] |
| Synovial Sarcoma Cells | 1-5 µg/mL | Not specified | Dose-dependent growth inhibition | [6] |
| 786-O (RCC) | 10, 20, 40 µM | 24 and 48 hours | Dose-dependent decrease in cell viability | [8][12] |
| CAKI-2 (RCC) | 40 µM | 24 and 48 hours | Decreased cell viability | [8][12] |
| Multiple Myeloma Cells | 5-15 µg/mL (IC₅₀) | Not specified | Inhibition of migration and survival |[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound hydrochloride powder (MW: 437.52 g/mol , free base)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Biological safety cabinet
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 437.52 g/mol * 1000 mg/g = 4.375 mg
-
-
Weighing: In a biological safety cabinet, carefully weigh out 4.38 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolving: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to fully solubilize the compound.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[4]
-
Storage: Store the aliquots at -20°C, protected from light and moisture (desiccated).[4][8]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., RPMI, DMEM)
-
Cultured cells ready for treatment
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture well or flask.
-
Use the formula: M₁V₁ = M₂V₂
-
Where: M₁ = Stock concentration (10 mM), V₁ = Volume of stock to add, M₂ = Desired final concentration (e.g., 10 µM), V₂ = Final volume of media.
-
Example for a 10 µM final concentration in 2 mL of media:
-
V₁ = (M₂V₂) / M₁
-
V₁ = (10 µM * 2 mL) / 10,000 µM = 0.002 mL = 2 µL
-
-
-
Prepare Working Solution: Add the calculated volume (2 µL) of the 10 mM stock solution directly to the 2 mL of cell culture medium in the well. Mix gently by swirling the plate.
-
Note: To ensure homogeneity and avoid high local concentrations of DMSO, it is often best practice to first dilute the stock solution in a larger volume of fresh media and then use this intermediate solution to treat the cells.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells. In the example above, this would be 2 µL of DMSO in 2 mL of media (a 1:1000 dilution).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[8]
Protocol 3: Storage and Stability
Proper storage is crucial to maintain the potency of this compound.
-
Lyophilized Powder: Store the solid powder at -20°C, desiccated. In this form, the chemical is stable for at least 24 months.[4]
-
Stock Solution in DMSO: Store aliquots at -20°C. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[4] Avoid multiple freeze-thaw cycles.[4]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day due to the compound's poor stability and solubility in aqueous buffers.[7]
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-survival pathways.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: General workflow for treating cultured cells with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Preparation and Characterization of this compound Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-Angiogenic Effects of Pazopanib on Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for anti-cancer therapies. Pazopanib is a potent, orally available multi-target tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, among other receptors, thereby inhibiting angiogenesis.[1][2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model system for studying the effects of anti-angiogenic compounds. This document provides detailed protocols for key angiogenesis assays using HUVECs to characterize the efficacy of this compound.
Mechanism of Action of this compound in HUVECs
This compound exerts its anti-angiogenic effects primarily by inhibiting the autophosphorylation of VEGFR-2, which is a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][4] By binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, this compound blocks the signaling cascade that includes pathways such as the Raf-MEK-ERK and PI3K-Akt pathways.[1][5] This inhibition ultimately leads to a reduction in the key processes of angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HUVECs as reported in various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on Kinase Activity
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 10 | [4] |
| VEGFR-2 | 8 - 30 | [1][4] |
| VEGFR-3 | 47 | [4] |
| PDGFR-β | 84 | [4] |
| c-Kit | 74 | [4] |
Table 2: this compound's Effect on HUVEC Angiogenesis Assays
| Assay | This compound Concentration | Observed Effect | Reference |
| Proliferation | IC50: 0.02 µM (VEGF-induced) | Inhibition of VEGF-induced proliferation | [6] |
| IC50: 5-15 µg/mL (72h) | Dose-dependent inhibition of proliferation | [4] | |
| 1 µg/mL | Blocked VEGF-induced proliferation | [7] | |
| Migration | 0.5 µg/mL | Blocked VEGF-induced migration | [7] |
| 20 µg/mL | 30% reduction in migration | [4] | |
| Tube Formation | 1 µg/mL | Blocked VEGF-induced tube formation | [7] |
| ≥ 20 µg/mL | Complete inhibition of tube formation | [4] | |
| Apoptosis | 25 µg/mL | Moderate induction of apoptosis | [4] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of HUVECs as an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[8]
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 50 ng/mL).[7] Include vehicle-treated cells as a control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
HUVEC Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of HUVECs to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF
-
12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 12-well plates and grow them to 95-100% confluence.[3]
-
Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[3]
-
Gently wash the wells with PBS to remove detached cells.[9]
-
Replace the medium with fresh medium containing various concentrations of this compound, with or without VEGF (e.g., 50 ng/mL).[7]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[9]
-
Measure the width of the scratch at different points for each condition and time point.
-
Quantify the migration rate by calculating the percentage of wound closure compared to the initial scratch area.
HUVEC Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF
-
Matrigel® Basement Membrane Matrix, growth factor reduced
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.[2]
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for solidification.[5][10]
-
Harvest HUVECs and resuspend them in a serum-free medium at a concentration of 1-2 x 10⁵ cells/mL.[5]
-
Add 100 µL of the HUVEC suspension (1-2 x 10⁴ cells) to each Matrigel®-coated well.[5]
-
Treat the cells with different concentrations of this compound, with or without VEGF (e.g., 50 ng/mL).[7]
-
Incubate the plate at 37°C for 4-18 hours.[11]
-
Observe and photograph the formation of tubular networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[2]
HUVEC Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HUVECs in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.[12]
-
Wash the cells with cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]
-
Incubate for 15-20 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits VEGFR-2 signaling in HUVECs.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for HUVEC Tube Formation Assay.
Logical Relationship: Apoptosis Assay Analysis
Caption: Analysis of HUVEC apoptosis by flow cytometry.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ibidi.com [ibidi.com]
- 3. clyte.tech [clyte.tech]
- 4. Antiangiogenic effects of this compound in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay [bio-protocol.org]
- 9. med.virginia.edu [med.virginia.edu]
- 10. corning.com [corning.com]
- 11. researchhub.com [researchhub.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Pazopanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that disrupts tumor growth by targeting key signaling pathways involved in angiogenesis and cell proliferation.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1] By inhibiting these receptors, this compound effectively blocks downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, leading to a reduction in tumor angiogenesis and induction of cell cycle arrest.[1] This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, a standard method for assessing cell cycle distribution.[3][4][5]
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[6][7][8]
-
G0/G1 Phase Arrest: In several cancer cell lines, this compound has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[7] This arrest is often associated with the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for the G1 to S phase transition.[9][10] Inhibition of upstream signaling by this compound can lead to decreased expression of Cyclin D1, a key regulatory partner of CDK4/6.[10] This prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry.[9]
-
G2/M Phase Arrest: In other cellular contexts, this compound has been observed to induce a G2/M phase arrest.[6] This effect can be attributed to its inhibitory activity against Aurora kinases A and B.[11] Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[12][13] Inhibition of these kinases leads to mitotic defects and an arrest in the G2/M phase.[12][13][14]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the cell cycle distribution in various Non-Small Cell Lung Cancer (NSCLC) cell lines after 48 hours of treatment with 5 µM this compound, as determined by flow cytometry.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Vehicle (Control) | 58.3% | 28.9% | 12.8% |
| This compound (5 µM) | 71.5% (+13.2%) | 16.0% (-12.9%) | 12.5% | |
| YTLMC-90 | Vehicle (Control) | 45.2% | 35.4% | 19.4% |
| This compound (5 µM) | 71.8% (+26.6%) | 15.3% (-20.1%) | 12.9% | |
| L9981 | Vehicle (Control) | 60.1% | 25.5% | 14.4% |
| This compound (5 µM) | 72.5% (+12.4%) | 18.4% (-7.1%) | 9.1% |
Data adapted from Liu et al., 2021. The table illustrates a significant increase in the G0/G1 population and a corresponding decrease in the S phase population upon this compound treatment, indicative of a G0/G1 cell cycle arrest.[7]
Signaling Pathway Diagrams
Caption: this compound Signaling Pathways to Cell Cycle Arrest.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549) in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well).
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound-treated wells.
-
Incubation: Replace the medium in the wells with the this compound-containing or vehicle control medium. Incubate the cells for the desired time period (e.g., 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard procedure for preparing cells for cell cycle analysis using propidium iodide.[3][5][15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Resuspend the pellet in 5 mL of PBS and centrifuge again.
-
RNase Treatment: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only binds to DNA.[3]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically FL2 or FL3). At least 10,000 events should be collected for each sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution. The DNA content will be represented as a histogram, with distinct peaks for the G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Enhances Paclitaxel-Induced Mitotic Catastrophe in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Modeling of Pazopanib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are recognized for their ability to recapitulate the heterogeneity and microenvironment of human tumors more accurately than traditional cell line-derived xenografts. This document provides a detailed guide for establishing and utilizing PDX models to evaluate the efficacy of Pazopanib, a multi-targeted tyrosine kinase inhibitor.
This compound is known to inhibit several key signaling pathways involved in tumor growth and angiogenesis, primarily by targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[1][2] It is an approved treatment for advanced renal cell carcinoma (RCC) and certain types of soft tissue sarcoma (STS).[1][3] These application notes and protocols are designed to provide researchers with a robust framework for conducting preclinical studies of this compound using PDX models of these and other relevant cancers.
I. This compound's Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for angiogenesis and tumor cell proliferation. The primary targets are VEGFRs, which play a central role in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking VEGFR signaling, this compound effectively inhibits angiogenesis, leading to a reduction in tumor growth. Additionally, its inhibitory action on PDGFR and c-Kit disrupts other signaling cascades that contribute to tumor progression.
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
II. Experimental Protocols
A. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue (collected under sterile conditions)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Surgical instruments (sterile scalpels, forceps, scissors)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Animal housing and husbandry facilities (compliant with institutional guidelines)
Protocol:
-
Tumor Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue directly from surgery under a designated institutional review board (IRB) protocol.
-
Transport the tissue to the laboratory in sterile transport medium (e.g., RPMI-1640) on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for recovery from anesthesia and for any signs of distress.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure the tumor dimensions (length and width) using digital calipers once the tumors become palpable.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or used for subsequent passaging into new cohorts of mice (P1 generation).
-
-
Quality Control and Model Characterization:
-
Perform histological analysis (Hematoxylin and Eosin staining) to confirm that the PDX tumor retains the histopathological features of the original patient tumor.
-
Conduct immunohistochemistry (IHC) for relevant biomarkers to further characterize the model.
-
Use Short Tandem Repeat (STR) analysis to confirm the human origin of the tumor and to ensure there is no cross-contamination with other cell lines or PDX models.
-
References
Troubleshooting & Optimization
Pazopanib solubility issues and solutions for in vitro studies
Welcome to the Pazopanib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of this compound in in vitro settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, which is characterized by low solubility and high permeability.[1][2][3] Its hydrochloride salt is a white to slightly yellow solid.[4][5] this compound is a weak base with three pKa values of 2.1, 6.4, and 10.2, which significantly influences its pH-dependent solubility.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound's solubility varies significantly depending on the solvent. It is highly soluble in DMSO and dimethylformamide (DMF), but has very poor solubility in ethanol and water.[6][7]
Q3: How does pH impact the aqueous solubility of this compound?
This compound's solubility is highly dependent on pH. It is most soluble in acidic conditions (pH 1.2) and becomes practically insoluble in neutral to alkaline conditions (pH ≥ 4).[2][8][9] This is a critical factor to consider when preparing solutions in buffered cell culture media, which are typically at a physiological pH of around 7.4.
Q4: How should I prepare a stock solution of this compound?
For in vitro studies, a common method is to prepare a stock solution in an organic solvent like DMSO.[6] For example, a 10 mM stock solution can be made by reconstituting 10 mg of this compound in 2.29 ml of fresh DMSO.[6] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[10]
Q5: My this compound precipitated when I added it to my cell culture medium. What went wrong and how can I fix it?
Precipitation upon addition to aqueous-based cell culture media is a common issue due to this compound's low solubility at neutral pH.[2] The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity. To mitigate precipitation, you can try pre-warming the cell culture medium, adding the this compound stock solution dropwise while gently vortexing, or preparing an intermediate dilution in a serum-containing medium before further dilution to the final concentration.
Q6: Are there any alternative formulations to enhance this compound's solubility for in vitro experiments?
Several advanced formulation strategies have been explored to improve this compound's solubility, including the use of self-nanoemulsifying drug delivery systems (SNEDDS), co-block polymers like Soluplus®, and supersaturated liquid formulations with precipitation inhibitors like polyvinylpyrrolidone (PVP).[3][9][11] These approaches can enhance solubility and provide more consistent dissolution rates across different pH levels.[9][11]
Q7: What are the primary signaling pathways targeted by this compound?
This compound is a multi-targeted tyrosine kinase inhibitor.[12] Its primary targets are the vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][8][12] By inhibiting these receptors, this compound blocks downstream signaling pathways involved in angiogenesis and tumor cell proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][13]
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 437.52 g/mol | [6] |
| BCS Class | Class 2 | [1][3] |
| pKa Values | 2.1, 6.4, 10.2 | [1] |
| Form | White to slightly yellow solid | [4][5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~16.6 mg/mL; up to 95 mg/mL | [7][10] |
| Dimethylformamide (DMF) | ~16.6 mg/mL | [7] |
| Ethanol | Insoluble | [10] |
| Water | Very poorly soluble (~10-20 µM) | [6] |
Table 3: pH-Dependent Aqueous Solubility of this compound Hydrochloride
| pH | Solubility (µg/mL) | Temperature | Reference |
| 1.1 | 650 | Not Specified | [1] |
| 1.2 | 682.64 ± 7.58 | Room Temperature | [9] |
| 1.2 | 953.22 ± 34.16 | 37 °C | [14] |
| 4.0 | 3.00 ± 0.25 | Room Temperature | [9] |
| 4.0 | 5.58 ± 0.28 | 37 °C | [14] |
| ≥ 4.0 | Practically Insoluble | Not Specified | [2][8] |
| 6.8 | 2.64 ± 1.02 | Room Temperature | [9] |
| 6.8 | 2.19 ± 0.08 | 37 °C | [14] |
| Water | 144.08 ± 2.56 | Room Temperature | [9] |
| Water | 125.38 ± 28.51 | 37 °C | [14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder (MW: 473.98 g/mol for HCl salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder using an analytical balance. For 10 mg of this compound base (MW 437.52), you would need approximately 10.83 mg of the hydrochloride salt.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For 10 mg of this compound base, this would be 2.29 mL of DMSO.[6]
-
Gently warm the solution and vortex until the this compound is completely dissolved.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[6]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Determine the final concentration of this compound needed for your experiment (typically in the range of 0.1-10 µM).[6]
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could add 1 µL of the 10 mM stock to 999 µL of medium. b. Vortex the intermediate dilution gently. c. Add the appropriate volume of the intermediate dilution to your cell culture plates or flasks containing cells and medium to reach the final desired concentration.
-
Alternative Method (Direct Addition): a. While gently vortexing the pre-warmed medium in a conical tube, add the required volume of the this compound stock solution dropwise. b. Continue to mix gently for a few seconds to ensure homogeneity. c. Use this working solution immediately to treat your cells.
-
Important: Always ensure the final DMSO concentration in your cell culture is below a toxic level (generally <0.5%). Prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the solubility of this compound hydrochloride?_Chemicalbook [chemicalbook.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound 50 mg/mL Oral Suspension [uspharmacist.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of this compound Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supersaturated Liquid Formulation of this compound Hydrochloride Loaded with Synergistic Precipitation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pazopanib Signaling Studies: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in Pazopanib signaling studies. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges, from paradoxical pathway activation to acquired resistance, and provide detailed experimental protocols to help validate your findings.
FAQ 1: Why am I observing an increase in ERK phosphorylation after this compound treatment?
Question: I'm treating my cancer cells with this compound, expecting to see a decrease in downstream signaling. However, my Western blot shows an unexpected increase in the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway. Is this a known phenomenon?
Answer: Yes, this counterintuitive result, known as paradoxical activation of the ERK pathway, has been observed with some tyrosine kinase inhibitors (TKIs), including this compound, under specific cellular contexts. While this compound's primary mechanism involves inhibiting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, it can also interact with other kinases, such as those in the RAF-MEK-ERK cascade.[1][2][3]
The mechanism can be complex, but a leading hypothesis for some TKIs involves the inhibitor binding to one molecule in a RAF kinase dimer, which can lead to the transactivation of the other, unbound RAF molecule.[4] This paradoxical activation is often dependent on the cellular context, such as the specific RAS or RAF mutation status of the cell line.[1][4] For this compound specifically, an increase in p-ERK has been noted in certain cell lines in vitro, although this did not always translate to paradoxical activation in vivo.[1][5] This suggests that the effect may be buffered by other signaling inputs or feedback loops in a more complex tumor microenvironment.
It is crucial to investigate this further to understand the signaling dynamics in your specific model. This can be achieved by verifying the result with dose-response experiments and examining the phosphorylation status of upstream components like MEK and RAF.
Troubleshooting Workflow: Investigating Paradoxical ERK Activation
This workflow outlines the steps to confirm and understand unexpected p-ERK elevation following this compound treatment.
Caption: A troubleshooting workflow for investigating paradoxical ERK activation.
Experimental Protocol: Western Blot for Phospho-ERK Analysis
This protocol provides a detailed methodology for detecting changes in ERK phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 1h, 6h, 24h).
-
-
Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells on ice by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg of total protein per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Re-probing:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2, and subsequently a loading control like β-actin or GAPDH.[6]
-
FAQ 2: My cells are developing resistance to this compound. What are the likely mechanisms?
Question: My cancer cell line, which was initially sensitive to this compound, now shows significantly reduced sensitivity and a higher IC50 value. What are the common molecular mechanisms of acquired resistance?
Answer: Acquired resistance to TKIs like this compound is a significant challenge.[4] The mechanisms are diverse but often converge on the reactivation of key survival pathways, despite the continued presence of the drug. One of the most common resistance strategies is bypass signaling .[7] This occurs when tumor cells activate alternative signaling pathways to circumvent the one being inhibited.
For TKIs targeting the VEGFR/PDGFR axis, common bypass pathways include the upregulation and activation of other receptor tyrosine kinases, such as c-MET and AXL .[1][8] Activation of these receptors can restore downstream signaling to critical pathways like PI3K/AKT and MAPK/ERK, thereby promoting cell survival and proliferation.[9][10] One study on synovial sarcoma cell lines found that a this compound-resistant line (1273/99) exhibited higher expression levels of AXL and MET compared to sensitive lines.[1]
Data Summary: this compound IC50 in Synovial Sarcoma Cell Lines
The following table summarizes the 72-hour half-maximal inhibitory concentrations (IC50) of this compound in four different synovial sarcoma cell lines, highlighting the inherent resistance of the 1273/99 line.[1]
| Cell Line | This compound IC50 (µM) | Resistance Profile |
| SYO-1 | 1.41 ± 0.19 | Sensitive |
| HS-SYII | 1.92 ± 0.22 | Sensitive |
| YaFuSS | 2.59 ± 0.05 | Sensitive |
| 1273/99 | 10.3 ± 1.45 | Resistant |
Signaling Diagram: Bypass Mechanisms in this compound Resistance
This diagram illustrates how activation of c-MET or AXL can bypass this compound's inhibition of VEGFR/PDGFR.
Caption: Bypass signaling through c-MET and AXL in this compound resistance.
Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol details how to measure cell viability to determine the IC50 of this compound.[5][7][11][12]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000-20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. Concentrations might range from 0.01 µM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions to the appropriate wells (in triplicate).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
FAQ 3: How can I determine if this compound is causing off-target effects in my experiments?
Question: I am observing phenotypic changes or signaling alterations that cannot be explained by the known targets of this compound (VEGFR, PDGFR, c-Kit). How can I investigate potential off-target effects?
Answer: this compound is a multi-targeted kinase inhibitor, and while it has high affinity for its primary targets, it can inhibit other kinases, especially at higher concentrations.[3][8][13] These "off-target" interactions can lead to unexpected biological effects.[14] The most direct way to identify potential off-targets is to perform a kinome-wide profiling assay . This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 or Ki) for each.
Data Summary: Kinase Selectivity Profile of this compound
This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and a selection of other kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC50 (nM) | Target Family |
| VEGFR1 | 10 | Primary Target |
| VEGFR2 | 30 | Primary Target |
| VEGFR3 | 47 | Primary Target |
| PDGFRα | 71 | Primary Target |
| PDGFRβ | 84 | Primary Target |
| c-Kit | 74 | Primary Target |
| FGFR1 | 140 | Off-Target |
| c-Fms | 146 | Off-Target |
| MET | 6000 | Off-Target |
(Data compiled from multiple sources[9][15][16][17])
Experimental Protocol: Kinome Profiling Assay (General Workflow)
Several technologies exist for kinome profiling.[10][16][18][19][20] This is a generalized workflow based on luminescent ADP detection, which measures kinase activity by quantifying ADP produced during the phosphorylation reaction.
-
Assay Setup:
-
In a multi-well plate (e.g., 384-well), add the reaction components for each kinase to be tested. This typically includes the specific kinase, its corresponding substrate peptide, and ATP in a reaction buffer.
-
A large panel of kinases (e.g., >70) representing different families of the kinome should be used.[18]
-
-
Compound Addition:
-
Add this compound at a range of concentrations to the appropriate wells. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (vehicle/DMSO).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add an "ADP-Glo™ Reagent" to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for approximately 40 minutes.
-
Add a "Kinase Detection Reagent". This reagent converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase/luciferin reaction.
-
-
Data Acquisition and Analysis:
-
Incubate for 30-60 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition at each this compound concentration for every kinase in the panel.
-
Determine the IC50 value for each kinase that shows significant inhibition to build a comprehensive selectivity profile.
-
References
- 1. Proteomic approach toward determining the molecular background of this compound resistance in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to this compound and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. BioRender App [app.biorender.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 11. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. AXL/CDCP1/SRC axis confers acquired resistance to osimertinib in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Optimizing Pazopanib for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively using Pazopanib in long-term cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: The optimal starting concentration of this compound largely depends on the cell line being investigated. A common approach is to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cells. For many cancer cell lines, IC50 values range from 4 µM to over 50 µM.[1][2] It is advisable to consult the literature for previously reported IC50 values for your cell line of interest as a starting point.
Q2: How often should the cell culture medium containing this compound be replaced in long-term experiments?
A2: For long-term experiments, it is crucial to maintain a consistent concentration of this compound. Therefore, it is recommended to replace the medium with freshly prepared this compound-containing medium every 48 to 72 hours. This frequency helps to replenish nutrients for the cells and ensures the stability and activity of the drug over the course of the experiment. After cessation of this compound, rapid regrowth of myeloma cells was seen, underlining the importance of continuous exposure.[3]
Q3: I am observing precipitation in my culture medium after adding this compound. What should I do?
A3: this compound is a weakly basic compound with pH-dependent solubility; it is slightly soluble at low pH and practically insoluble at pH values of 4 and above in aqueous solutions.[4][5][6] Precipitation can occur if the concentration is too high or if the drug is not properly dissolved. To avoid this, ensure your stock solution is fully dissolved in a suitable solvent like DMSO before further dilution in the culture medium. When diluting into the medium, vortex or mix gently but thoroughly. If precipitation persists, consider using a lower concentration or preparing a fresh, more dilute stock solution.
Q4: My cells are dying rapidly even at low concentrations of this compound. What could be the reason?
A4: While this compound's primary mechanism is anti-angiogenic, it can have direct cytotoxic effects on some tumor cell lines.[3][7][8][9] High sensitivity can vary between cell types. It is also possible that the cells are under other stresses (e.g., high confluence, nutrient depletion) which are exacerbated by the drug. Ensure your cells are healthy and in the logarithmic growth phase before starting treatment. You can also perform a viability assay, such as Trypan Blue exclusion, to confirm that the initial cell population is healthy. If the issue persists, a lower concentration range for your dose-response experiments may be necessary.
Q5: Can I use serum in my cell culture medium when treating with this compound?
A5: Yes, serum can be used in the cell culture medium. However, it is important to be aware that this compound is extensively bound to plasma proteins, particularly albumin (>99.9%).[10][11] This protein binding can affect the free, active concentration of the drug available to the cells. For consistency, it is recommended to use the same batch and concentration of serum throughout your experiments and to report these details in your methodology.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent drug preparation. 3. Fluctuation in serum concentration or batch. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and free of contamination. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Use the same batch of serum for all related experiments to minimize variability in protein binding. |
| Loss of drug activity over time in long-term culture | 1. Degradation of this compound in the culture medium. 2. Metabolism of the drug by the cells. | 1. Replace the medium with fresh this compound-containing medium every 48-72 hours. 2. While cellular metabolism of this compound in vitro is less characterized than in vivo, frequent media changes will help maintain a stable concentration. |
| Unexpected morphological changes in cells | 1. Cytotoxic effects of the drug. 2. Differentiation induced by the drug. | 1. Monitor cells daily using microscopy. Correlate morphological changes with viability data (e.g., from an MTT or Annexin V assay). 2. Analyze for markers of differentiation if this is a suspected outcome based on the cell type and this compound's known targets. |
| Development of drug resistance in long-term culture | 1. Selection of a resistant subpopulation of cells. 2. Upregulation of alternative signaling pathways. | 1. This is a known phenomenon with tyrosine kinase inhibitors.[12] Consider intermittent versus continuous dosing schedules in your experimental design.[13] 2. Perform molecular analyses (e.g., Western blotting, RNA sequencing) to investigate changes in signaling pathways in resistant cells. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound across various cell lines and kinases. These values can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Target | Cell Line / Kinase | IC50 / Effective Concentration | Reference |
| Kinase Activity | VEGFR1 | 10 nM | [4][14] |
| VEGFR2 | 30 nM | [4][14] | |
| VEGFR3 | 47 nM | [4][14] | |
| PDGFRα | 71 nM | [4] | |
| PDGFRβ | 84 nM | [4][14] | |
| c-Kit | 74 nM | [4][14] | |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.02 µM (VEGF-induced proliferation) | [3] |
| Non-small cell lung cancer (A549, YTLMC-90, L9981) | 4-6 µM | [2] | |
| Bladder Cancer (RT4) | 5.14 µM | [1] | |
| Bladder Cancer (HTB9) | 11.84 µM | [1] | |
| Bladder Cancer (HTB3) | 14.16 µM | [1] | |
| Bladder Cancer (CRL1749) | 22.69 µM | [1] | |
| Bladder Cancer (J82) | 24.57 µM | [1] | |
| Bladder Cancer (HT1376) | 28.21 µM | [1] | |
| Bladder Cancer (T24) | 52.45 µM | [1] | |
| Bladder Cancer (Sup) | 53.32 µM | [1] | |
| Renal Cell Carcinoma (786-O) | Significant viability decrease at 10-40 µM | [8] | |
| Renal Cell Carcinoma (CAKI-2) | Significant viability decrease at 10-40 µM | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the IC50 of this compound in a specific cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a framework for maintaining cell cultures with continuous this compound exposure for extended periods (weeks to months).
-
Initial Treatment:
-
Seed cells in appropriate culture vessels (e.g., T-25 or T-75 flasks) and allow them to attach and reach 50-60% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., a concentration at or below the IC50 determined in Protocol 1).
-
-
Maintenance:
-
Replace the culture medium with fresh medium containing the same concentration of this compound every 48-72 hours.
-
Monitor the cells daily for changes in morphology, growth rate, and signs of cytotoxicity.
-
-
Subculturing:
-
When the cells reach 80-90% confluency, subculture them as you normally would.
-
After seeding the cells in new flasks, add fresh medium containing this compound.
-
It is important to maintain continuous exposure to the drug, even during the subculturing process.
-
-
Monitoring for Resistance:
-
Periodically (e.g., every 2-4 weeks), perform a cell viability assay (as in Protocol 1) to determine if the IC50 of this compound has shifted, which would indicate the development of resistance.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream pathways.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration for cell culture experiments.
References
- 1. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction for optimal dosage of this compound under various clinical situations using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Determination of unbound fraction of this compound in vitro and in cancer patients reveals albumin as the main binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. selleckchem.com [selleckchem.com]
Troubleshooting variability in Pazopanib efficacy experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Pazopanib efficacy experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a potent, orally available multi-target tyrosine kinase inhibitor.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1] By inhibiting these receptors, this compound blocks downstream signaling pathways involved in tumor angiogenesis and cell proliferation.[1]
In Vitro Experiments
-
Why am I seeing inconsistent IC50 values for this compound in my cell viability assays? Variability in IC50 values can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound depending on their genetic background and expression levels of target receptors.[3]
-
This compound Solubility and Stability: this compound hydrochloride has low aqueous solubility, especially at neutral pH.[4][5][6] It is more soluble at acidic pH.[5] Ensure complete solubilization in a suitable solvent like DMSO before diluting in culture media.[7] this compound stability in culture media over long incubation periods can also affect results.[8]
-
Assay Conditions: Factors such as cell seeding density, incubation time, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all influence the outcome.[7][9]
-
Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, affecting drug response.
-
-
My cells are not responding to this compound, even at high concentrations. What could be the reason?
-
Low Target Expression: The cell line you are using may have low or no expression of the primary targets of this compound (VEGFR, PDGFR, c-Kit).
-
Acquired Resistance: Cells can develop resistance to this compound through mechanisms such as mutations in the target kinase domain or activation of alternative signaling pathways.[10]
-
Drug Inactivation: The compound may be unstable or may have been inactivated by components in the serum or media.
-
In Vivo Experiments
-
I am observing high variability in tumor growth inhibition in my animal models. What are the common causes?
-
Pharmacokinetic Variability: this compound exhibits significant inter-animal variability in its pharmacokinetics.[11] Factors such as absorption, distribution, metabolism, and excretion can differ between individual animals.
-
Dosing and Formulation: Inconsistent oral gavage technique can lead to variable dosing. The formulation of this compound is also critical due to its low solubility; ensuring a uniform and stable suspension is crucial for consistent dosing.[12]
-
Tumor Heterogeneity: The inherent heterogeneity of xenograft tumors can contribute to variable responses to treatment.
-
Animal Health: The overall health status of the animals can impact drug metabolism and tumor growth.
-
-
What is the recommended dose and schedule for this compound in mouse xenograft models? Dosing can vary depending on the tumor model and the specific research question. However, studies have shown efficacy with oral gavage at doses ranging from 30 to 100 mg/kg, administered once or twice daily.[12][13][14][15] It's important to perform a pilot study to determine the optimal dose and schedule for your specific model.
Troubleshooting Guides
In Vitro Assay Variability
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | This compound precipitation in media: this compound has low solubility at neutral pH. | Prepare a high-concentration stock solution in DMSO and ensure it is fully dissolved before further dilution. Visually inspect the media for any signs of precipitation after adding this compound. |
| Cell seeding density: Inconsistent cell numbers at the start of the experiment. | Use a cell counter to ensure accurate and consistent cell seeding in all wells. | |
| Edge effects in plates: Evaporation from wells on the edge of the plate can concentrate the drug. | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. | |
| No cellular response | Incorrect drug concentration: Errors in dilution calculations. | Double-check all calculations for preparing serial dilutions from the stock solution. |
| Cell line resistance: The chosen cell line may not be sensitive to this compound. | Verify the expression of VEGFR, PDGFR, and c-Kit in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Inactive compound: Degradation of this compound. | Store the this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment. |
In Vivo Model Variability
| Issue | Possible Cause | Recommended Solution |
| High variability in tumor volume | Inconsistent dosing: Inaccurate oral gavage or non-uniform drug suspension. | Ensure all personnel are properly trained in oral gavage techniques. Prepare a fresh, homogenous suspension of this compound for each dosing session and vortex between administrations. |
| Variable drug absorption: Food in the stomach can affect this compound absorption. | Standardize the fasting and feeding schedule for all animals in the study. | |
| Tumor size at treatment initiation: Starting treatment when tumors are of highly variable sizes. | Randomize animals into treatment groups only when tumors have reached a pre-defined, narrow size range. | |
| Unexpected toxicity | Incorrect dose calculation or administration: Errors in calculating the dose based on animal weight or in the volume administered. | Carefully calculate the dose for each animal based on its most recent body weight. Use calibrated pipettes for accurate volume administration. |
| Vehicle toxicity: The vehicle used to suspend this compound may have its own toxic effects. | Run a vehicle-only control group to assess any toxicity associated with the formulation. | |
| Off-target effects: this compound can have off-target effects leading to toxicity. | Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and consider dose reduction or discontinuation if severe toxicity is observed. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | MTT | 4-6 | [9] |
| YTLMC-90 | Non-small cell lung cancer | MTT | 4-6 | [9] |
| L9981 | Non-small cell lung cancer | MTT | 4-6 | [9] |
| RT4 | Bladder Cancer | Tetrazolium-based | 5.14 | [3] |
| HTB9 | Bladder Cancer | Tetrazolium-based | 11.84 | [3] |
| J82 | Bladder Cancer | Tetrazolium-based | 24.57 | [3] |
| HT1376 | Bladder Cancer | Tetrazolium-based | 28.21 | [3] |
| T24 | Bladder Cancer | Tetrazolium-based | 52.45 | [3] |
| 786-O | Renal Cell Carcinoma | CellTiter-Glo | ~10-20 (48h) | [7] |
| CAKI-2 | Renal Cell Carcinoma | CellTiter-Glo | >40 (48h) | [7] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| VEGFR1 | 10 | [16] |
| VEGFR2 | 30 | [16] |
| VEGFR3 | 47 | [16] |
| PDGFRα | 71 | [16] |
| PDGFRβ | 84 | [16] |
| c-Kit | 74 | [16] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Condition | Reference |
| Cmax | 19.46 µg/mL | 800 mg single dose | [17] |
| Tmax | 3 hours | 800 mg single dose | [17] |
| AUC0–24 | 275.1 µg·h/mL | 800 mg single dose | [17] |
| Cmin for maximal VEGFR-2 inhibition | ~40 µM (17.5 µg/mL) | In vivo | [1][17] |
Experimental Protocols
1. In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Treatment: Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a media-only control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment and control groups.
-
This compound Formulation and Dosing: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80).[12] Administer this compound by oral gavage at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration of treatment), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
3. In Vitro Kinase Assay (General Protocol)
-
Kinase Reaction Buffer Preparation: Prepare a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP at optimal concentrations for the specific kinase being assayed.
-
Kinase and Substrate Preparation: Dilute the recombinant kinase and its specific substrate (peptide or protein) in the kinase reaction buffer.
-
This compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and this compound (or vehicle control). Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where ATP consumption is coupled to a light-emitting reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Initial Testing of the Multitargeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Cell Signaling Technology [cellsignal.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Pazopanib in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design experiments and interpret results when working with the multi-kinase inhibitor, Pazopanib. A key focus is to address the challenges posed by its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[1][2][3] However, it also inhibits other kinases at varying concentrations, which can lead to off-target effects in experimental systems. Understanding the concentration-dependent activity of this compound is crucial for interpreting experimental outcomes.
Q2: What are the common off-target effects observed with this compound treatment in a research setting?
Beyond its intended anti-angiogenic effects through VEGFR and PDGFR inhibition, this compound has been documented to induce several off-target effects that can influence experimental results. These include:
-
Induction of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: this compound can increase intracellular ROS levels, which in turn can trigger the unfolded protein response (UPR) or ER stress, leading to apoptosis.[4]
-
Cardiotoxicity: In preclinical models and clinical settings, this compound has been associated with cardiovascular adverse effects, including hypertension and, in some cases, heart failure.[5][6] These effects are thought to be mediated, in part, by off-target kinase inhibition in cardiomyocytes.
-
Hepatotoxicity: Liver toxicity is a known side effect.[7] In vitro studies using hepatocyte-like cells have shown that this compound can induce cellular stress and impact viability.[7]
Q3: How can I confirm that this compound is engaging its intended target in my cellular model?
Confirming target engagement is a critical step in validating your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound is binding to its target proteins within intact cells.[8][9][10][11] This method is based on the principle that drug binding increases the thermal stability of the target protein.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Apoptosis Observed
Possible Cause: While inhibition of pro-survival signaling through VEGFR/PDGFR can induce apoptosis, unexpected or extensive cell death may be due to off-target effects, particularly the induction of ROS and subsequent ER stress.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 of this compound in your cell line. High concentrations are more likely to induce off-target effects.
-
Assess ROS Production: Measure intracellular ROS levels in response to this compound treatment.
-
Inhibit ROS Production: Use an antioxidant, such as N-acetylcysteine (NAC), in co-treatment with this compound. A reversal of the apoptotic phenotype by NAC would suggest a ROS-mediated off-target effect.[4]
-
Evaluate ER Stress Markers: Use Western blotting to probe for key markers of the ER stress pathway, such as PERK, BiP, p-eIF2α, ATF4, and CHOP.[4] An upregulation of these markers would indicate the involvement of ER stress.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: The tumor microenvironment in vivo is complex and can influence the drug's efficacy and toxicity profile. Off-target effects on other cell types within the microenvironment, such as endothelial cells or immune cells, may contribute to these discrepancies.
Troubleshooting Steps:
-
Characterize the In Vivo Model: Analyze the expression of this compound's targets (VEGFR, PDGFR, etc.) in both the tumor cells and the surrounding stromal and endothelial cells of your in vivo model.
-
Evaluate Anti-Angiogenic Effects: In your in vivo model, assess tumor vascularity using techniques like immunohistochemistry for CD31.[12] This will help determine if the observed anti-tumor effect correlates with the intended anti-angiogenic mechanism.
-
Consider Pharmacokinetics: this compound's bioavailability can be influenced by factors like food intake.[1] Ensure consistent administration in your animal studies.
Data Presentation
Table 1: this compound In Vitro IC50 Values for On- and Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR1 | 10 | [2][3] |
| VEGFR2 | 30 | [1][2][3] |
| VEGFR3 | 47 | [2][3] |
| PDGFRα | 71 | [2] |
| PDGFRβ | 84 | [2][3] |
| c-Kit | 74 | [2][3] |
| FGFR1 | 140 | [2] |
| FGFR3 | 130 | [2] |
| c-Fms | 146 | [3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
N-acetylcysteine (NAC) - optional, as a positive control inhibitor
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle-only control and an NAC co-treatment group if applicable.
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and analyze them immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 2: Western Blotting for ER Stress Markers
This protocol provides a general procedure for detecting key proteins in the PERK-mediated ER stress pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PERK, anti-BiP, anti-p-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of your cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound restricts small cell lung cancer proliferation via reactive oxygen species‐mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of this compound on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute heart failure following this compound treatment: a literature review featuring two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asco.org [asco.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Noninvasive Assessment of Tumor VEGF Receptors in Response to Treatment with this compound: A Molecular Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pazopanib vs. Sunitinib: A Preclinical Showdown in Renal Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent tyrosine kinase inhibitors, pazopanib and sunitinib, in the context of renal cell carcinoma (RCC). Drawing upon experimental data, this document delves into their mechanisms of action, in vitro efficacy, and provides detailed experimental protocols for key assays.
Sunitinib and this compound are both oral multi-targeted tyrosine kinase inhibitors that have become standard-of-care in the treatment of advanced renal cell carcinoma. Their primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis and proliferation. While clinically demonstrating similar efficacy, preclinical studies reveal distinct profiles in terms of cellular effects and potency.
In Vitro Efficacy: A Tale of Two Responses
Preclinical investigations utilizing various human renal cell carcinoma cell lines have consistently demonstrated the anti-proliferative effects of both this compound and sunitinib. However, a key distinction emerges in their cellular impact: sunitinib often exhibits a cytotoxic (cell-killing) effect, while this compound's activity is predominantly cytostatic (inhibiting cell proliferation).
One study highlighted that sunitinib was capable of inducing a direct apoptotic effect in RCC cell lines, a phenomenon not observed with this compound even at maximal concentrations. This suggests a fundamental difference in the cellular response elicited by these two inhibitors.
Comparative In Vitro Performance
The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and sunitinib in various RCC cell lines.
| Cell Line | This compound IC50 (µM) | Sunitinib IC50 (µM) | Reference |
| Caki-1 | 51.9 | 2.99 | |
| HK-2 (non-tumoral) | 52.9 | 9.73 |
Table 1: Comparative IC50 Values for this compound and Sunitinib in Renal Cell Lines. This table illustrates the half-maximal inhibitory concentration (IC50) of this compound and sunitinib required to inhibit the proliferation of the Caki-1 renal cancer cell line and the non-tumoral HK-2 cell line.
| Cell Line | This compound Effect | Sunitinib Effect | Reference |
| 769-P | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| 786-O | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| HRC-24 | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| HRC-31 | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| HRC-45 | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| HRC-78 | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| SK-26B | Anti-proliferative | Anti-proliferative & Pro-apoptotic | |
| SK-45 | Anti-proliferative | Anti-proliferative & Pro-apoptotic |
Table 2: Cellular Effects of this compound and Sunitinib on a Panel of RCC Cell Lines. This table summarizes the observed cellular effects of this compound and sunitinib across a broader range of renal cell carcinoma cell lines, highlighting the consistent induction of apoptosis by sunitinib.
Signaling Pathways: Targeting the Drivers of RCC
Both this compound and sunitinib exert their anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cancer cell survival, proliferation, and angiogenesis. The primary targets for both drugs are VEGFRs and PDGFRs.
Caption: Signaling pathways inhibited by this compound and sunitinib in renal cancer cells.
Inhibition of VEGFR and PDGFR by these drugs leads to the downregulation of two major signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. Both of these pathways are critical for cell proliferation, survival, and the promotion of angiogenesis. The differential effects of this compound and sunitinib at the cellular level may be attributed to variations in their binding affinities for different receptor tyrosine kinases and their impact on downstream signaling dynamics.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, this section provides detailed methodologies for the key in vitro and in vivo experiments.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the dose-dependent effects of this compound and sunitinib on the viability and proliferation of renal cancer cell lines.
Materials:
-
Renal cancer cell lines (e.g., Caki-1, 786-O) and a non-tumoral renal cell line (e.g., HK-2).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound and Sunitinib stock solutions (dissolved in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® reagent.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed the renal cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and sunitinib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Viability/Proliferation Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals by adding 100 µL of DMSO to each well. Measure the absorbance at 570 nm using a plate reader.
-
CellTiter-Blue® Assay: Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours. Measure the fluorescence with a 560/590 nm filter set.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for in vitro cell viability and proliferation assays.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and sunitinib in a renal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Renal cancer cell lines (e.g., Caki-1) or patient-derived xenograft (PDX) tissue.
-
Matrigel.
-
This compound and Sunitinib formulations for oral gavage.
-
Calipers for tumor measurement.
Protocol:
-
Animal Acclimatization: Acclimate the mice to the animal facility for at least one week before the experiment.
-
Tumor Implantation:
-
Cell Line Xenografts: Harvest renal cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Patient-Derived Xenografts (PDX): Surgically implant a small fragment (approximately 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration:
-
This compound: Administer this compound orally (e.g., by gavage) at a dose of 30-100 mg/kg, once daily.
-
Sunitinib: Administer sunitinib orally at a dose of 40-80 mg/kg, once daily.
-
Control Group: Administer the vehicle control (e.g., sterile water or a specific formulation buffer) to the control group.
-
-
Treatment Duration: Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Data Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA or t-test) to determine the significance of the anti-tumor effects.
Caption: Workflow for in vivo renal cancer xenograft studies.
Concluding Remarks
The preclinical data presented in this guide underscores the distinct yet effective anti-tumor properties of this compound and sunitinib in renal cancer models. While both agents effectively target the VEGFR and PDGFR signaling pathways, sunitinib demonstrates a more pronounced cytotoxic effect in vitro. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of these important therapeutic agents and facilitating the development of novel treatment strategies for renal cell carcinoma.
Validating Pazopanib's Anti-Angiogenic Effect In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pazopanib's in vivo anti-angiogenic effects with other prominent anti-angiogenic agents. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and design of future research in angiogenesis-dependent tumor models.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that exerts its anti-angiogenic effects by blocking key signaling pathways involved in tumor neovascularization.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][4] By inhibiting these receptors, this compound disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and metastasis.
The following diagram illustrates the primary signaling pathways inhibited by this compound:
Comparative In Vivo Efficacy
The anti-angiogenic and anti-tumor activity of this compound has been evaluated in various preclinical xenograft models. This section compares its efficacy against other well-known angiogenesis inhibitors.
Tumor Growth Inhibition
A key measure of in vivo efficacy is the inhibition of tumor growth in animal models. The following table summarizes the comparative tumor volume inhibition by this compound and other anti-angiogenic agents in a dedifferentiated solitary fibrous tumor (SFT) xenograft model.
| Drug | Target(s) | Dosing Regimen | Tumor Volume Inhibition (%) |
| This compound | VEGFRs, PDGFRs, c-Kit | Not Specified | 21 |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | Not Specified | 65 |
| Sorafenib | VEGFRs, PDGFRs, c-Kit, FLT3, RET, RAF | Not Specified | 78 |
| Axitinib | VEGFRs | Not Specified | 51 |
| Regorafenib | VEGFRs, PDGFRs, FGFR, TIE2, RAF, KIT, RET | Not Specified | 95 |
| Bevacizumab | VEGF-A | Not Specified | 70 |
Data from a preclinical study in a dedifferentiated-SFT xenograft model in SCID mice.
Kinase Inhibition Profile
The efficacy of TKIs is closely linked to their affinity for specific kinase targets. The table below presents the half-maximal inhibitory concentration (IC50) of this compound, Sunitinib, and Sorafenib against key angiogenic receptors.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 | 10 | Not Specified | Not Specified |
| VEGFR-2 | 30 | 9 | 90 |
| VEGFR-3 | 47 | Not Specified | Not Specified |
| PDGFR-α | 84 | Not Specified | Not Specified |
| PDGFR-β | Not Specified | Not Specified | Not Specified |
| c-Kit | 74 | Not Specified | Not Specified |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in a cell-free assay.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess the anti-angiogenic effects of this compound.
Human Tumor Xenograft Model
This model is widely used to evaluate the in vivo anti-tumor efficacy of cancer therapeutics.
Protocol:
-
Cell Culture: Human tumor cells (e.g., non-small cell lung cancer or renal cell carcinoma cell lines) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (e.g., by gavage) at a specified dose (e.g., 100 mg/kg) daily for a defined period (e.g., 28 days). The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volumes are measured every 2-3 days. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as microvessel density quantification.
Microvessel Density (MVD) Quantification
MVD is a common method to quantify the extent of angiogenesis within a tumor.
Protocol:
-
Tissue Preparation: Excised tumors from the xenograft study are fixed in formalin and embedded in paraffin.
-
Immunohistochemistry (IHC): 5 µm sections of the tumor tissue are stained with an antibody against an endothelial cell marker, such as CD31.
-
Image Acquisition: Stained slides are scanned to create high-resolution digital images.
-
Quantification:
-
Identify "hot spots" of neovascularization by scanning the tumor section at low magnification.
-
Count individual microvessels within these hot spots at a higher magnification (e.g., 200x).
-
MVD is expressed as the average number of microvessels per high-power field.
-
Conclusion
This compound demonstrates significant anti-angiogenic activity in vivo, primarily through the inhibition of VEGFRs, PDGFRs, and c-Kit.[2][4] Preclinical studies in xenograft models confirm its ability to inhibit tumor growth and reduce angiogenesis.[2] While direct comparative in vivo data with other TKIs across a broad range of tumor models is still emerging, the available evidence suggests that this compound is a potent anti-angiogenic agent. The choice of an appropriate anti-angiogenic therapy for preclinical research will depend on the specific tumor model, the signaling pathways driving its growth, and the desired kinase inhibition profile. The experimental protocols provided in this guide offer a framework for the robust in vivo validation of this compound and other anti-angiogenic compounds.
References
- 1. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small-molecule VEGF receptor inhibitor this compound (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Pazopanib and Sorafenib: A Guide for Researchers
A comprehensive analysis of the preclinical in vitro performance of Pazopanib and Sorafenib, two multi-targeted tyrosine kinase inhibitors, reveals distinct profiles in their inhibitory activities against key oncogenic pathways. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies, to inform researchers in oncology and drug development.
This compound and Sorafenib are both established therapeutic agents in the treatment of various solid tumors, primarily exerting their anti-cancer effects through the inhibition of angiogenesis and tumor cell proliferation. While their clinical applications can overlap, their in vitro characteristics present a nuanced picture of their respective potencies and target specificities.
Kinase Inhibition Profile
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2][3][4][5] Sorafenib shares the inhibition of VEGFRs and PDGFRs but is uniquely characterized by its potent inhibition of the Raf serine/threonine kinases (C-Raf and B-Raf), a key component of the MAPK/ERK signaling pathway.[1]
The half-maximal inhibitory concentrations (IC50) for these key kinases are summarized below:
| Target Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-1 | 10[2][5][6] | - |
| VEGFR-2 | 30[2][5][6] | 90[1] |
| VEGFR-3 | 47[2][5][6] | - |
| PDGFR-α | 71[2][6] | - |
| PDGFR-β | 84[2][6] | - |
| c-Kit | 74[2][6] | - |
| B-Raf | - | - |
| C-Raf | - | - |
Note: A comprehensive side-by-side comparison of IC50 values for all targets from a single study is not available. The data presented is compiled from multiple sources.
Cellular Proliferation and Cytotoxicity
In vitro studies on various cancer cell lines demonstrate that both this compound and Sorafenib can inhibit cell proliferation, albeit with varying potencies depending on the cell type. For instance, in medulloblastoma cell lines, both drugs were shown to inhibit proliferation and induce apoptosis.[6] In bladder cancer cell lines, this compound demonstrated IC50 values greater than 10 µM in most tested lines, with the exception of the RT4 cell line (IC50 of 5.14 µM).[7] In non-small cell lung cancer (NSCLC) cell lines, this compound showed an IC50 ranging between 4-6 µmol/L.[8]
One study comparing the effects of sunitinib and this compound on renal cell carcinoma (RCC) cell lines suggested that this compound primarily has a cytostatic effect, inhibiting cellular proliferation, whereas sunitinib (which shares some targets with sorafenib) induced a more direct apoptotic effect.[9]
Impact on Cell Cycle and Apoptosis
Both this compound and Sorafenib have been shown to induce cell cycle arrest and apoptosis in cancer cells. In medulloblastoma cell lines, treatment with clinically relevant concentrations of this compound (15 µM) and Sorafenib (10 µM) for 48 hours resulted in an S-phase cell cycle arrest.[6] Studies on renal tumouroids have shown that this compound can induce an increase in subG1 cell populations, indicative of apoptosis, and can also cause cell cycle arrest in the G2/M phase at higher concentrations.[3]
Signaling Pathway Inhibition
The differential kinase inhibition profiles of this compound and Sorafenib translate to distinct effects on downstream signaling pathways. Both drugs effectively inhibit the VEGFR signaling cascade, a critical pathway for angiogenesis. However, Sorafenib's unique ability to target the Raf kinases allows it to also block the MAPK/ERK pathway, which is frequently dysregulated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival.
References
- 1. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating Biomarkers of Pazopanib Sensitivity in Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers associated with sensitivity to Pazopanib in various tumor models. It is designed to assist researchers and clinicians in identifying patient populations most likely to benefit from this targeted therapy. The information presented is based on a comprehensive review of preclinical and clinical studies, with a focus on experimental data and detailed methodologies.
Introduction to this compound
This compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that disrupts tumor growth and angiogenesis by targeting key signaling pathways. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1] However, patient response to this compound can be variable, highlighting the critical need for validated predictive biomarkers to guide its clinical use.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis. The following diagram illustrates the primary signaling pathways targeted by this compound.
Biomarkers of this compound Sensitivity in Renal Cell Carcinoma (RCC)
In metastatic RCC, several circulating angiogenic factors (CAFs) have been investigated as potential biomarkers of response to this compound.
| Biomarker | Association with this compound Sensitivity | Key Findings | Reference |
| Interleukin-6 (IL-6) | High baseline levels associated with greater relative Progression-Free Survival (PFS) benefit. | In a phase III trial, patients with high baseline IL-6 levels had a greater PFS benefit from this compound compared to placebo. | [3] |
| Interleukin-8 (IL-8) | High baseline levels associated with shorter PFS. | Patients with high pre-treatment plasma concentrations of IL-8 had a statistically significant reduction in PFS. | [4] |
| Hepatocyte Growth Factor (HGF) | High baseline levels associated with shorter PFS. | High baseline HGF levels were correlated with a shorter PFS in patients treated with this compound. | [4] |
| Osteopontin (OPN) | High baseline levels associated with shorter PFS. | High pre-treatment plasma concentrations of osteopontin were associated with a significant reduction in PFS. | [4] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | High baseline levels associated with shorter PFS. | Patients with high baseline TIMP-1 levels had a shorter PFS when treated with this compound. | [4] |
| Soluble VEGFR-2 (sVEGFR-2) | Decrease from baseline associated with tumor response. | A decrease in sVEGFR-2 levels at week 12 compared to baseline was significantly correlated with tumor response. |
Biomarkers of this compound Sensitivity in Soft Tissue Sarcoma (STS)
The identification of predictive biomarkers for this compound in STS is an area of active research, with several genetic alterations showing promise.
| Biomarker | Association with this compound Sensitivity | Key Findings | Reference |
| FLT1, PDGFRA, PDGFRB mutations | Associated with Complete Response (CR) or long-term stable disease. | Somatic mutations in these genes were identified in a patient with a complete response to this compound. | [5] |
| GLI1 and CDK4 amplification | Associated with response. CDK4 amplification alone may indicate a poorer response. | Amplification of the 12q13-14 region, which includes GLI1 and CDK4, was found in patients with long-term stable disease. However, another study found that CDK4 amplification was associated with shorter PFS and a poorer response. | [5] |
| TP53 mutational status | Mutations may predict a more favorable response. | Patients with TP53 mutations tended to have a longer median PFS compared to those with wild-type TP53. |
Experimental Protocols
Detailed methodologies for the validation of the aforementioned biomarkers are crucial for reproducible research.
Experimental Workflow for Biomarker Validation
Quantification of Circulating Angiogenic Factors by ELISA
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol Outline:
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target CAF (e.g., IL-6, IL-8, HGF, OPN, or TIMP-1).
-
Sample and Standard Incubation: Patient plasma samples and a series of known concentration standards are added to the wells. The plate is incubated to allow the CAF to bind to the immobilized antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for the target CAF, is added to the wells.
-
Enzyme Conjugate Incubation: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which is converted by HRP to a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The concentration of the CAF in the samples is determined by comparing their absorbance to the standard curve.
Detection of Gene Mutations by Sanger Sequencing
Principle: Sanger sequencing is a method of DNA sequencing based on the selective incorporation of chain-terminating dideoxynucleotides by DNA polymerase during in vitro DNA replication.
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from tumor tissue samples.
-
PCR Amplification: The specific gene region of interest (e.g., exons of FLT1, PDGFRA, PDGFRB, TP53) is amplified using polymerase chain reaction (PCR) with specific primers.
-
PCR Product Purification: The amplified PCR product is purified to remove excess primers and dNTPs.
-
Sequencing Reaction: The purified PCR product is used as a template for a sequencing reaction containing DNA polymerase, a sequencing primer, the four deoxynucleotides (dNTPs), and a small amount of fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.
-
Data Analysis: A laser excites the fluorescent labels on the ddNTPs at the end of each fragment, and a detector reads the color. The sequence is then assembled by a computer, and mutations are identified by comparing the patient's sequence to a reference sequence.
Detection of Gene Amplification by Fluorescence In Situ Hybridization (FISH)
Principle: FISH is a cytogenetic technique that uses fluorescent probes that bind to only those parts of a nucleic acid sequence with a high degree of sequence complementarity.
Protocol Outline:
-
Slide Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are mounted on glass slides.
-
Deparaffinization and Pretreatment: The slides are deparaffinized and treated with a series of reagents to permeabilize the cells and expose the target DNA.
-
Probe Hybridization: A fluorescently labeled DNA probe specific for the gene of interest (e.g., CDK4) and a control probe for the centromere of the same chromosome are applied to the slide. The slide is heated to denature the DNA and then incubated to allow the probes to hybridize to their target sequences.
-
Washing: The slides are washed to remove any unbound or non-specifically bound probes.
-
Counterstaining and Mounting: The slides are counterstained with a DNA-specific stain like DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and mounted with an anti-fade medium.
-
Fluorescence Microscopy and Analysis: The slides are visualized using a fluorescence microscope. The number of fluorescent signals for the gene probe and the centromere probe are counted in multiple tumor cell nuclei. Gene amplification is determined by calculating the ratio of the gene probe signals to the centromere probe signals.
Logical Relationship for Biomarker-Guided Patient Selection
The ultimate goal of validating these biomarkers is to develop a robust strategy for patient selection to maximize the therapeutic benefit of this compound. The following diagram illustrates a logical framework for this process.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sanger sequencing for mutation screening [bio-protocol.org]
- 4. Identification of biomarkers in this compound treated patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Predictive Biomarkers of the Response to this compound Based on an Integrative Analysis of High-grade Soft-tissue Sarcomas: Analysis of a Tumor Sample from a Responder and Patients with Other Soft-tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Pazopanib: A Comparative Guide on the Correlation Between In Vitro IC50 and In Vivo Tumor Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro efficacy (IC50) of the multi-targeted tyrosine kinase inhibitor, Pazopanib, with its corresponding in vivo anti-tumor activity. The data presented herein is curated from preclinical studies to assist researchers in evaluating the predictive value of in vitro assays for in vivo outcomes.
This compound is a potent inhibitor of several key receptor tyrosine kinases involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2][3] While its primary mechanism is anti-angiogenic, direct effects on tumor cell proliferation have also been observed, often in a cell-type-specific context. Understanding the relationship between direct cytotoxicity on cancer cell lines and the ultimate response of a tumor in a complex in vivo environment is critical for preclinical assessment and clinical trial design.
Mechanism of Action: Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of multiple receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling. This disruption of key pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, ultimately hinders processes vital for tumor progression, namely angiogenesis and cell proliferation.[4]
Comparative Data: In Vitro IC50 vs. In Vivo Tumor Growth Inhibition
The correlation between the in vitro antiproliferative activity of this compound and its in vivo efficacy is complex. Many studies report that this compound has a minimal direct effect on the proliferation of most tumor cell lines in vitro, with IC50 values often exceeding 10 µM.[5] The potent anti-tumor effects observed in vivo are largely attributed to the inhibition of angiogenesis.[6] However, in certain cell lines, particularly those with specific genetic markers like B-Raf mutations or FGFR2 amplification, a more direct correlation can be observed.[1][3]
Table 1: this compound In Vitro IC50 and Corresponding In Vivo Xenograft Response
| Cell Line | Cancer Type | In Vitro IC50 (µM) | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 231-BR | Breast Cancer | 1.8 | Mouse Xenograft | 100 mg/kg, bid | 59% (at day 13) | [1][7] |
| MCF7-HER2 | Breast Cancer | 3.5 | Mouse Xenograft | 100 mg/kg, bid | 47% (at day 13) | [1][7] |
| WM3899 | Melanoma | 3.7 | Mouse Xenograft | 100 mg/kg, bid | 75% (at day 14) | [1][7] |
| WM3918 | Melanoma | 4.8 | Mouse Xenograft | 100 mg/kg, bid | 65% (at day 14) | [1][7] |
| MCF7 | Breast Cancer | 5.5 | Mouse Xenograft | 100 mg/kg, bid | Not Statistically Significant | [1][7] |
| SKMEL28 | Melanoma | > 20 | Mouse Xenograft | 100 mg/kg, bid | 33% (at day 10, not significant) | [7] |
| SKMEL2 | Melanoma | > 20 | Mouse Xenograft | 100 mg/kg, bid | No Efficacy Observed | [7] |
| Caki-2 | Renal Carcinoma | > 10 | Mouse Xenograft | 100 mg/kg, qd | ~100% (Cytostasis) | [5] |
| HT29 | Colon Carcinoma | > 10 | Mouse Xenograft | 100 mg/kg, bid | ~100% (Cytostasis) | [5] |
| A549 | NSCLC | 4-6 | N/A | N/A | N/A | [8] |
| YTLMC-90 | NSCLC | 4-6 | N/A | N/A | N/A | [8] |
| L9981 | NSCLC | 4-6 | N/A | N/A | N/A | [8] |
| SNU-16 | Gastric Cancer | 0.1 - 2.0 | N/A | N/A | N/A | [3] |
| KATO-III | Gastric Cancer | 0.1 - 2.0 | N/A | N/A | N/A | [3] |
Note: In vitro IC50 values can vary based on the assay used (e.g., MTT, Trypan Blue) and incubation time. TGI is highly dependent on the dose, schedule, and duration of treatment.
Experimental Methodologies
Detailed and standardized protocols are essential for the reproducibility of experimental data. Below are representative methodologies for the key experiments cited in this guide.
Experimental Workflow: From In Vitro IC50 to In Vivo Response
The process of correlating in vitro data with in vivo efficacy involves a sequential workflow. It begins with high-throughput screening on cell lines to determine cytotoxic concentrations, followed by resource-intensive animal studies to verify anti-tumor activity in a physiological context.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.[3][9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest cancer cells from culture during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 5x10⁶ cells per injection. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][5]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable or predetermined size (e.g., 100–250 mm³).[5] Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration: Prepare this compound in a suitable vehicle for oral administration. Administer this compound via oral gavage at the desired doses (e.g., 30, 100 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle only.[5][7]
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.[7]
-
Study Endpoint and Analysis: Continue treatment for a defined period (e.g., 14-28 days).[14][15] At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Logical Relationship: Interpreting the Correlation
The relationship between a drug's in vitro IC50 and its in vivo efficacy is not always linear. A high in vitro IC50 (low potency) against a tumor cell line does not preclude significant in vivo activity, especially for anti-angiogenic agents like this compound. Conversely, a low IC50 does not guarantee in vivo success, as pharmacokinetic and pharmacodynamic factors play a crucial role.
References
- 1. The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of this compound in Xenograft Tumor Models | PLOS One [journals.plos.org]
- 2. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antiangiogenic effects of this compound in xenograft hepatocellular carcinoma models: evaluation by quantitative contrast-enhanced ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Initial Testing of the Multitargeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial testing of the multitargeted kinase inhibitor this compound by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Kinase Inhibitory Profiles of Pazopanib and Lenvatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory profiles of two multi-targeted tyrosine kinase inhibitors, Pazopanib and Lenvatinib. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Kinase Inhibitory Profile Comparison
This compound and Lenvatinib are both potent inhibitors of key kinases involved in angiogenesis and tumor cell proliferation. While they share common targets, their inhibitory profiles exhibit notable differences in potency against various kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases as determined by in vitro assays.
| Kinase Target | This compound IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR1 (Flt-1) | 10[1][2] | 22[3] |
| VEGFR2 (KDR/Flk-1) | 30[1][2] | 4.0[3] |
| VEGFR3 (Flt-4) | 47[1][2] | 5.2[3] |
| PDGFRα | 71[1] | 51[3] |
| PDGFRβ | 81[1] | 100[3] |
| FGFR1 | 140[1] | 46[3] |
| FGFR2 | - | 27[4] |
| FGFR3 | 130[1] | 52[4] |
| FGFR4 | 800[1] | 43[4] |
| c-Kit | 74[1] | 85[4] |
| RET | - | 6.4[4] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. These assays measure the ability of a compound to inhibit the activity of a specific kinase. While various formats exist, a common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Principle: A purified recombinant kinase is incubated with a specific substrate (often a peptide or protein) and adenosine triphosphate (ATP), the phosphate donor. The inhibitor is added at varying concentrations to determine its effect on the kinase's ability to phosphorylate the substrate. The amount of phosphorylation is then quantified, often using methods like radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence.
Generalized Protocol:
-
Preparation of Reagents:
-
Kinase Buffer: A buffer solution optimized for the specific kinase's activity, typically containing a buffering agent (e.g., Tris-HCl), MgCl₂, and other co-factors.
-
Kinase: A purified recombinant enzyme at a predetermined optimal concentration.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate, often used at a concentration around its Km value for the specific kinase.
-
Test Compounds: this compound and Lenvatinib are serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated together in the kinase buffer in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution, which may contain a chelating agent like EDTA to sequester Mg²⁺ ions necessary for kinase activity.
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. One common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5]
-
The luminescence or fluorescence signal is read using a plate reader.
-
The percentage of kinase inhibition is calculated for each concentration of the inhibitor relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
-
Signaling Pathways
This compound and Lenvatinib exert their therapeutic effects by inhibiting key signaling pathways involved in tumor angiogenesis and growth. The primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) pathways.
Caption: Simplified VEGFR Signaling Pathway and points of inhibition.
Caption: Simplified FGFR Signaling Pathway and points of inhibition.
Caption: Simplified PDGFR Signaling Pathway and points of inhibition.
Summary of Comparison
Both this compound and Lenvatinib are effective multi-targeted tyrosine kinase inhibitors with significant anti-angiogenic and anti-tumor properties.
-
This compound demonstrates potent inhibition of VEGFRs and PDGFRs.[1][2] Its activity against FGFRs is more modest.[1]
-
Lenvatinib exhibits potent inhibition of VEGFRs and FGFRs, and is also a strong inhibitor of RET kinase.[3][4] Its inhibitory activity against PDGFRs is comparable to that of this compound.[3][4]
The choice between these two inhibitors for research or therapeutic development may depend on the specific kinases driving the pathology of interest. For instance, in a setting where FGFR signaling is a primary driver, Lenvatinib might be considered due to its more potent inhibition of this family of kinases. Conversely, in contexts where VEGFR and PDGFR are the predominant targets, both agents show strong activity. This guide provides a foundational comparison to aid in such decisions.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Preclinical Comparative Guide to the Therapeutic Window of Pazopanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical validation of Pazopanib's therapeutic window, offering an objective comparison with other anti-angiogenic agents. The information presented herein is collated from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is an oral multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in a range of preclinical models. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit), leading to the suppression of tumor angiogenesis and growth.[1] Preclinical evidence suggests that maintaining a steady-state plasma concentration of this compound is crucial for its efficacy, establishing a therapeutic window that balances anti-tumor activity with manageable toxicity. This guide compares the preclinical profile of this compound with other TKIs, including Sunitinib, Sorafenib, and Regorafenib, to provide a comprehensive resource for researchers in oncology drug development.
Mechanism of Action: Targeting Angiogenesis
This compound exerts its anti-tumor effects primarily by inhibiting key receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. The primary target of this compound is VEGFR-2, which plays a central role in mediating the downstream effects of VEGF.[1][2] By blocking the ATP-binding pocket of these receptors, this compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways.
Comparative In Vitro Efficacy
The in vitro potency of this compound and its alternatives has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors against their kinase targets and in cancer cell lines.
Table 1: Comparative Kinase Inhibition (IC50 in nM)
| Kinase Target | This compound | Sunitinib | Sorafenib | Regorafenib |
| VEGFR-1 | 10 | - | 26[3] | 4.2[4] |
| VEGFR-2 | 30 | 9 (Ki)[3] | 90[3] | 40[4] |
| VEGFR-3 | 47 | - | 20[3] | - |
| PDGFR-α | 84 | - | 57[3] | - |
| PDGFR-β | - | 8 (Ki)[3] | - | 22[4] |
| c-Kit | 74 | - | 58[3] | 7[4] |
| B-Raf | - | - | 22[3] | 28[4] |
| B-Raf (V600E) | - | - | 38[3] | 2.5[4] |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | This compound | Sunitinib | Sorafenib | Regorafenib |
| HT-29 | Colon Carcinoma | >10 | - | - | - |
| Caki-2 | Renal Carcinoma | >10 | - | - | - |
| A375P | Melanoma | >10 | - | - | - |
| PC3 | Prostate Carcinoma | >10 | - | - | - |
| BT474 | Breast Carcinoma | >10 | - | - | - |
| NCI-H322 | Non-Small Cell Lung | >10 | - | - | - |
| J82 | Bladder Cancer | 24.57[5] | - | - | - |
| T24 | Bladder Cancer | 52.45[5] | - | - | - |
| HT1376 | Bladder Cancer | 28.21[5] | - | - | - |
| RT4 | Bladder Cancer | 5.14[5] | - | - | - |
| Caki-1 | Renal Cancer | ~50 (EC50)[6] | ~2 (EC50)[6] | - | - |
Comparative In Vivo Efficacy
Preclinical in vivo studies using human tumor xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor activity of drug candidates. The following table summarizes the tumor growth inhibition (TGI) observed with this compound and its alternatives in various xenograft models.
Table 3: Comparative In Vivo Anti-Tumor Efficacy in Xenograft Models
| Drug | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| This compound | 100 mg/kg, qd | Caki-2 (Renal) | ~100 | [7] |
| This compound | 100 mg/kg, bid | HT29 (Colon) | ~100 | [7] |
| This compound | 100 mg/kg, bid | A375P (Melanoma) | ~60 | [7] |
| This compound | 100 mg/kg, bid | PC3 (Prostate) | ~50 | [7] |
| This compound | 100 mg/kg, qd | BT474 (Breast) | ~70 | [7] |
| This compound | 100 mg/kg, qd | NCI-H322 (NSCLC) | ~90 | [7] |
| Sunitinib | - | HT-29 (Colon) | Regression | [3] |
| Sunitinib | - | Colo-205 (Colon) | Regression | [3] |
| Sorafenib | - | RENCA (Renal) | Inhibition | [3] |
| Sorafenib | - | Colo-205 (Colon) | Inhibition | [3] |
| Regorafenib | 30 mg/kg, qd | CT26 (Colon) | 100 | [8] |
Preclinical Pharmacokinetics and Therapeutic Window
The therapeutic window of a drug is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which dictate its efficacy and toxicity. Preclinical studies have been instrumental in defining the therapeutic concentration range for this compound. A key finding is that the steady-state trough concentration (Ctrough), rather than the peak concentration (Cmax), correlates with anti-tumor activity.[2] A Ctrough of approximately 40 µM has been identified as the threshold for in vivo inhibition of VEGFR-2 phosphorylation and tumor growth.[2]
Table 4: Comparative Preclinical Pharmacokinetic and Toxicity Profile
| Parameter | This compound | Sunitinib | Sorafenib |
| Pharmacokinetics (Mouse) | |||
| Bioavailability | - | - | - |
| Cmax | Dose-dependent | - | - |
| Tmax | ~2-4 hours (single dose) | - | - |
| Half-life | ~31 hours (at 800mg qd in humans)[9] | - | - |
| Toxicity | |||
| MTD (Clinical) | Not determined (up to 2000mg qd)[2] | 50 mg/day (4 wks on, 2 wks off)[2] | 400 mg bid[2] |
| Common Toxicities (Preclinical/Clinical) | Hypertension, diarrhea, hair depigmentation, nausea[2] | Asthenia, hypertension, hand-foot syndrome, mucositis[2][10] | Skin and gastrointestinal toxicities[2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: [11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1,000-100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Sunitinib) in culture medium and add them to the respective wells. Include a vehicle control.
-
Incubation with Drug: Incubate the cells with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Human Tumor Xenograft Model
Human tumor xenograft models in immunocompromised mice are a standard in vivo method to assess the anti-tumor efficacy of cancer drugs.
-
Cell Culture: Culture human cancer cells of interest under standard conditions.
-
Cell Preparation: Harvest cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dose and schedule (e.g., oral gavage daily).
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Conclusion
The preclinical data robustly support the therapeutic window of this compound, primarily driven by its potent anti-angiogenic activity through VEGFR inhibition. The established target steady-state concentration of approximately 40 µM provides a clear benchmark for achieving in vivo efficacy. While direct head-to-head preclinical comparisons with other TKIs are not always available in a single study, the compilation of data from various sources indicates that this compound has a distinct efficacy and toxicity profile. Sunitinib and Regorafenib appear to have potent anti-tumor activity in certain models, while Sorafenib has a broader kinase inhibition profile that includes RAF kinases. The choice of a particular TKI for further development or clinical application will depend on the specific cancer type, its underlying molecular drivers, and the tolerability of the respective toxicity profiles. This guide provides a foundational preclinical comparison to aid researchers in making these informed decisions.
References
- 1. (Pre-)clinical pharmacology and activity of this compound, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. First-line sunitinib or this compound in metastatic renal cell carcinoma: The Canadian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pazopanib: A Guide for Laboratory Professionals
Pazopanib is a potent antineoplastic agent that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1] As a substance classified with multiple health and environmental hazards, including reproductive toxicity and toxicity to aquatic life, all waste materials containing or contaminated with this compound must be treated as hazardous waste.[2] Disposal must be carried out in strict accordance with local, regional, and national regulations.[3]
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its hazards and to use appropriate personal protective equipment (PPE). Handling should occur in a well-ventilated area, preferably within a biological safety cabinet, to avoid the formation and inhalation of dust or aerosols.[4][5][6]
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Handle with chemical-impermeable gloves, which must be inspected before use. Wear fire/flame resistant and impervious clothing to prevent skin exposure.[3][5] |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for spill cleanup. |
| General Hygiene | Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling and before any breaks.[4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of all this compound-related waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
This compound and any materials contaminated with it must not be disposed of with household or general laboratory garbage and must not be allowed to enter sewage systems or waterways.[2]
Unused or Expired this compound
-
Primary Method : The preferred method of disposal is to send the chemical to a licensed hazardous waste disposal company.[1]
-
Packaging : Keep the chemical in its original or other suitable, tightly closed, and properly labeled container for disposal.[5]
Contaminated Materials
-
Items : This category includes gloves, disposable lab coats, bench paper, vials, pipette tips, mortars and pestles, and any other equipment that has come into direct contact with this compound.[6]
-
Collection : Place all contaminated items into a designated, sealable, and clearly labeled hazardous waste container.[5]
-
Disposal : This container must be disposed of through a licensed hazardous waste contractor.[1][6] Do not attempt to wash or decontaminate disposable items for reuse.
Spill Cleanup
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Cleanup :
-
Disposal of Debris : All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste according to official regulations.[2][5]
Hazard Classification Summary
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[3]
| Hazard Class | GHS Classification | Description |
| Acute Toxicity | Oral (Category 4) | Harmful if swallowed.[2][4] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[2][4] |
| Respiratory Irritation | STOT SE, Category 3 | May cause respiratory irritation.[2][4] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[2] |
| Organ Toxicity | STOT RE, Category 2 | May cause damage to organs through prolonged or repeated exposure.[2] |
| Environmental Hazard | Aquatic Chronic 2 | Toxic to aquatic life with long-lasting effects.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
